Nox2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25N7O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-[2-[2-[4-[(2-aminoquinolin-6-yl)oxymethyl]triazol-1-yl]ethoxy]ethoxy]quinolin-2-amine |
InChI |
InChI=1S/C25H25N7O3/c26-24-7-1-17-13-20(3-5-22(17)28-24)34-12-11-33-10-9-32-15-19(30-31-32)16-35-21-4-6-23-18(14-21)2-8-25(27)29-23/h1-8,13-15H,9-12,16H2,(H2,26,28)(H2,27,29) |
InChI Key |
KSINOUZCQBUXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1OCCOCCN3C=C(N=N3)COC4=CC5=C(C=C4)N=C(C=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Novel Inhibitors of NADPH Oxidase 2 (NOX2)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The NADPH oxidase (NOX) family of enzymes, particularly NOX2, are critical mediators of reactive oxygen species (ROS) production. While essential for host defense, aberrant NOX2 activity is implicated in the pathogenesis of numerous inflammatory and degenerative diseases, including chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and cardiovascular conditions.[1][2] This makes NOX2 a compelling therapeutic target. However, the development of specific, in vivo-active inhibitors has been challenging. This technical guide provides an in-depth overview of a promising novel small molecule inhibitor, GSK2795039, and other emerging compounds. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in this field.
The Role and Rationale for Targeting NOX2
The NOX2 Enzyme Complex
NADPH Oxidase 2 is a multi-protein enzyme complex responsible for the "respiratory burst" in phagocytes, generating superoxide radicals (O₂•⁻) as a primary function.[3][4] The complex consists of a membrane-bound catalytic core, cytochrome b558 (a heterodimer of gp91phox, also known as NOX2, and p22phox), and several cytosolic regulatory subunits: p47phox, p67phox, p40phox, and the small GTPase Rac.[4][5] Under resting conditions, the complex is dormant. Upon cellular activation, cytosolic subunits translocate to the membrane to assemble the active enzyme, which then catalyzes the transfer of an electron from NADPH to molecular oxygen to produce superoxide.[6][7]
Pathophysiological Significance
While NOX2-derived ROS are vital for killing pathogens, their overproduction contributes significantly to oxidative stress and tissue damage in a wide range of diseases.[8] These include:
-
Inflammatory Diseases: Arthritis, inflammatory lung diseases, and pancreatitis.[1][3]
-
Neurodegenerative Diseases: Alzheimer's, Parkinson's, and traumatic brain injury.[1][2]
-
Cardiovascular Diseases: Hypertension, atherosclerosis, and ischemia-reperfusion injury.[6][7]
This pathological involvement establishes NOX2 as a high-value target for therapeutic intervention.[2] Drug development has historically focused on other isoforms like NOX1 and NOX4, partly due to concerns about potential immunosuppressive effects from NOX2 inhibition.[1][2] However, the promise of treating severe inflammatory conditions has reinvigorated the quest for selective NOX2 inhibitors.[1][2]
Profile of Novel NOX2 Inhibitors
The field has moved beyond non-specific inhibitors like diphenyleneiodonium (DPI) and the debated apocynin towards molecules with greater selectivity and defined mechanisms.[9]
GSK2795039: A First-in-Class In Vivo Active Inhibitor
GSK2795039 is a novel, potent, and selective small molecule inhibitor of NOX2.[10] It was the first compound to demonstrate clear inhibition of the NOX2 enzyme in vivo.[10] It acts as an NADPH-competitive inhibitor, directly targeting the enzyme's catalytic activity.[9][10] Its characterization in various cell-free, cell-based, and animal models provides a robust data set for its utility as both a research tool and a therapeutic lead.
Other Emerging Small Molecule Inhibitors
-
CYR5099: Identified as a NOX2 inhibitor that reduces ROS production and neutrophil infiltration in a mouse model of inflammatory arthritis.[3]
-
TG15-132: A brain-permeable NOX2 inhibitor developed as a potential neuroprotective agent. It has shown the ability to attenuate the induction of genes encoding NOX2 subunits and inflammatory cytokines.[11]
-
Indole Heteroaryl-Acrylonitriles (C6, C14): These compounds inhibit NOX2 with IC50 values around 1 µM by preventing the crucial membrane translocation of the p47phox subunit, thus blocking enzyme assembly.[4]
-
NS1 (Nanoshutter-1): A novel inhibitor designed to target the NADPH binding site, which has been shown to disrupt the active NOX2 complex in macrophages and promote vasodilation.[12]
Quantitative Data Summary
The following tables summarize the available quantitative data for these novel inhibitors, facilitating comparison of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of Novel NOX2 Inhibitors
| Compound | Target/Mechanism | IC50 Value | Selectivity Notes | Reference |
|---|---|---|---|---|
| GSK2795039 | NOX2 (NADPH competitive) | ~100 nM (cell-free) | Selective over NOX1, NOX4, xanthine oxidase, eNOS | [9][10] |
| C6 | p47phox translocation | ~1 µM | Not reported for other NOX isoforms | [4] |
| C14 | p47phox translocation | ~1 µM | Not reported for other NOX isoforms | [4] |
| Bridged Tetrahydroquinolines | NOX2 | 20-32 µM | No inhibition of NOX1, NOX4, NOX5 |[13] |
Table 2: In Vivo Efficacy of Novel NOX2 Inhibitors in Preclinical Models
| Compound | Animal Model | Key Effect | Reference |
|---|---|---|---|
| GSK2795039 | Mouse Paw Inflammation | Abolished ROS production | [10] |
| Mouse Acute Pancreatitis | Reduced serum amylase levels | [10] | |
| Mouse Cystitis | Improved bladder dysfunction and reduced inflammation | [14] |
| CYR5099 | Mouse Inflammatory Arthritis | Reduced ROS, neutrophil infiltration, and edema |[3] |
Table 3: Pharmacokinetic Properties of Selected NOX2 Inhibitors
| Compound | Property | Value | Animal Model | Reference |
|---|---|---|---|---|
| TG15-132 | Plasma half-life | 5.6 hours | Rodent | [11] |
| | Brain-to-Plasma Ratio | >5-fold | Rodent |[11] |
Mechanism of Action & Signaling Pathways
The activation of NOX2 is a tightly regulated process involving the assembly of multiple protein subunits. Inhibition can be achieved by targeting the catalytic site or by preventing this assembly.
NOX2 Activation Pathway
The diagram below illustrates the canonical activation sequence for the NOX2 complex. Stimulation by agonists like phorbol myristate acetate (PMA) leads to the phosphorylation of p47phox, triggering the translocation of the cytosolic complex (p47phox, p67phox, p40phox) to the membrane-bound cytochrome b558. The simultaneous activation and translocation of Rac completes the assembly of the holoenzyme, which can then produce superoxide.
Caption: The NOX2 enzyme activation and assembly pathway at the plasma membrane.
Mechanisms of Inhibition
Novel inhibitors can interfere with this process at different steps. The diagram below contrasts two primary mechanisms: direct enzymatic inhibition and disruption of complex assembly.
Caption: Contrasting mechanisms of novel NOX2 inhibitors.
Key Experimental Protocols
Validating novel NOX2 inhibitors requires a suite of robust assays, from biochemical characterization to in vivo efficacy models.
In Vitro NOX2 Activity Assays
1. Cell-Free (Semi-Recombinant) Assay:
-
Objective: To measure direct inhibition of the assembled NOX2 enzyme independent of cellular translocation pathways.
-
Methodology:
-
Prepare membrane fractions containing cytochrome b558 (gp91phox/p22phox) from differentiated HL-60 cells or other suitable expression systems.
-
Obtain recombinant cytosolic subunits (p47phox, p67phox, Rac).
-
In a microplate format, combine membrane fractions, cytosolic subunits, and an activating agent (e.g., arachidonic acid).
-
Add the test inhibitor (e.g., GSK2795039) at various concentrations.
-
Initiate the reaction by adding NADPH.
-
Measure superoxide production using a detection reagent like cytochrome c (measuring absorbance change) or luminol (chemiluminescence).
-
-
Reference: This method is a standard approach for characterizing direct enzyme inhibitors.[9][10]
2. Cell-Based ROS Production Assay (dHL-60 Model):
-
Objective: To measure the inhibitor's effect on NOX2 activity in a whole-cell context, which includes upstream signaling and subunit translocation.
-
Methodology:
-
Culture human promyelocytic leukemia (HL-60) cells and differentiate them into a neutrophil-like phenotype using DMSO or all-trans retinoic acid.[15]
-
Load the differentiated HL-60 (dHL60) cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA).[4]
-
Incubate the cells with the test inhibitor for a defined period.
-
Stimulate NOX2 activity with an agonist like phorbol 12-myristate 13-acetate (PMA).[4][15]
-
Measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to ROS production.
-
-
Reference: This is a widely used high-throughput compatible screening method.[4][15]
Inhibitor Discovery and Validation Workflow
The development of a novel inhibitor follows a logical progression from initial screening to preclinical validation.
Caption: A typical experimental workflow for NOX2 inhibitor development.
Challenges and Future Directions
Despite significant progress, the development of clinical NOX2 inhibitors faces hurdles.
-
Selectivity: High homology among NOX isoforms, particularly at the NADPH binding site, makes achieving isoform-specific inhibition challenging.[14]
-
Side Effects: A primary concern is that systemic NOX2 inhibition could impair the innate immune response, increasing susceptibility to infections.[1][2] This risk must be carefully weighed against the therapeutic benefit in specific diseases.[1][2]
-
Clinical Translation: While preclinical data for compounds like GSK2795039 are promising, successful translation to human clinical trials is the ultimate goal. Currently, the dual NOX1/4 inhibitor Setanaxib (GKT137831) is in clinical trials for conditions like idiopathic pulmonary fibrosis, demonstrating a pathway for NOX inhibitors to reach the clinic.[8][14]
Future efforts will likely focus on developing inhibitors with improved selectivity, potentially targeting unique protein-protein interaction sites (like the p47phox-p22phox interface) rather than the conserved catalytic domain.[4] Additionally, developing delivery systems that target inhibitors to specific tissues or cell types could maximize efficacy while minimizing systemic immunosuppressive side effects.
Conclusion
NOX2 remains a highly attractive, albeit challenging, drug target for a multitude of diseases driven by oxidative stress. The development of novel, selective, and in vivo-active small molecules like GSK2795039, TG15-132, and others represents a major advancement in the field. The data and protocols summarized in this guide highlight the robust methodologies available for characterizing these compounds and underscore their potential as powerful tools for research and as foundational leads for a new class of anti-inflammatory and neuroprotective therapeutics.
References
- 1. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel NOX2 inhibitor attenuates human neutrophil oxidative stress and ameliorates inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting M2 Macrophages with a Novel NADPH Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Nox2-IN-2 discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of a Novel Nox2 Inhibitor: Nox2-IN-2
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (Nox2) is a multi-subunit enzyme complex and a primary source of regulated reactive oxygen species (ROS) in a variety of cell types, most notably in phagocytes of the immune system.[1][2] The enzyme complex catalyzes the transfer of an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻).[3] While essential for host defense against pathogens, the dysregulation and hyperactivation of Nox2 are implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5] This central role in disease makes Nox2 a compelling target for therapeutic intervention. This guide details a representative workflow for the discovery, synthesis, and characterization of a novel, selective small-molecule inhibitor of Nox2, designated herein as this compound.
The Nox2 Signaling and Activation Pathway
The activation of Nox2 is a complex, multi-step process that requires the orchestrated assembly of several protein subunits. In its dormant state, the catalytic core, a heterodimer of gp91phox (also known as Nox2) and p22phox, resides in the plasma or phagosomal membrane.[2] The regulatory subunits—p47phox, p67phox, and p40phox—are located in the cytosol, along with the small GTPase Rac.[3]
Upon cellular stimulation by various agonists (e.g., phorbol 12-myristate 13-acetate (PMA), opsonized particles), a signaling cascade is initiated.[4][6] This typically involves the activation of Protein Kinase C (PKC), which phosphorylates multiple serine residues on the p47phox subunit.[4] This phosphorylation event induces a conformational change in p47phox, exposing domains that allow it to bind to p22phox at the membrane. Concurrently, Rac is activated by exchanging GDP for GTP, enabling it to interact with p67phox. The entire cytosolic complex (p47phox, p67phox, p40phox, and active Rac-GTP) then translocates to the membrane and assembles with the gp91phox/p22phox heterodimer.[3] This final assembly constitutes the active Nox2 enzyme, which can then efficiently produce superoxide.[3]
Discovery of this compound: A Representative Workflow
The discovery of a novel inhibitor like this compound follows a structured, multi-stage process designed to identify potent and selective compounds from a large chemical space. The workflow begins with a high-throughput screen (HTS) and progresses through stages of validation and optimization.
-
High-Throughput Screening (HTS): A large library of diverse small molecules is screened using a robust, automated assay that measures Nox2 activity.[7][8] The goal is to identify initial "hits"—compounds that show significant inhibition of the enzyme.
-
Hit Confirmation & Triage: Hits from the primary screen are re-tested to confirm their activity. Orthogonal assays are employed to eliminate false positives, such as compounds that interfere with the assay technology or act as non-specific ROS scavengers.[7][9]
-
Dose-Response & IC₅₀ Determination: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Selectivity Profiling: Compounds are tested against other Nox isoforms (e.g., Nox1, Nox4, Nox5) to assess their selectivity.[1] An ideal candidate will show high potency against Nox2 with significantly lower activity against other isoforms to minimize off-target effects.
-
Hit-to-Lead & Lead Optimization: Promising hits with good potency and selectivity undergo medicinal chemistry efforts. Analogs are synthesized to improve properties such as potency, selectivity, solubility, and metabolic stability, leading to a "lead" compound like this compound.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes hypothetical quantitative data for the lead candidate, this compound, demonstrating its high potency for Nox2 and selectivity against other relevant isoforms.
| Compound | Nox2 IC₅₀ (µM) | Nox1 IC₅₀ (µM) | Nox4 IC₅₀ (µM) | Nox5 IC₅₀ (µM) | Selectivity (Nox1/Nox2) |
| This compound | 0.085 | 9.5 | > 50 | > 50 | 112-fold |
| Control | 0.7 | 5.2 | 8.1 | 25.6 | 7.4-fold |
Table 1: In vitro inhibitory potency (IC₅₀) and selectivity profile of this compound compared to a hypothetical control compound (e.g., VAS2870).[1] Data are representative of results from cell-free enzymatic assays.
Synthesis of this compound
Small molecule inhibitors like this compound are prepared through multi-step organic synthesis.[10][11] The synthetic route is designed to be efficient, scalable, and allow for the creation of analogs for structure-activity relationship (SAR) studies. Below is a representative, hypothetical synthesis for this compound, a fictional molecule with a common heterocyclic core. The synthesis involves a Suzuki coupling to form a key biaryl bond, followed by a final amidation step.
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurately characterizing a novel inhibitor.
Protocol 4.1: In Vitro Nox2 Inhibition Assay (Cytochrome c Reduction)
This cell-free assay measures the production of superoxide by an activated Nox2 complex by monitoring the superoxide-dismutase-sensitive reduction of cytochrome c.[2][9]
Materials:
-
Membrane fraction from differentiated HL-60 or PLB-985 cells (source of Nox2/p22phox).[9]
-
Recombinant cytosolic proteins: p47phox, p67phox, Rac1(Q61L).
-
Assay Buffer: 65 mM sodium phosphate buffer (pH 7.0), 1 mM EGTA, 1 mM MgCl₂, 10 µM FAD.
-
Cytochrome c (from horse heart).
-
NADPH (tetrasodium salt).
-
Sodium dodecyl sulfate (SDS) as an activator.
-
This compound and control compounds dissolved in DMSO.
-
96-well microplate and spectrophotometer.
Methodology:
-
Prepare the reaction mixture in the assay buffer containing 150 µM cytochrome c, recombinant cytosolic proteins (160 nM each), and the cell membrane fraction (e.g., 15 µg protein).
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM, followed immediately by SDS to a final concentration of 50 µM to activate the complex.
-
Immediately begin monitoring the change in absorbance at 550 nm every 30 seconds for 15 minutes at 37°C.
-
Calculate the rate of cytochrome c reduction using the extinction coefficient (Δε = 21.1 mM⁻¹cm⁻¹).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular ROS Production Assay (Amplex Red)
This cell-based assay quantifies the release of hydrogen peroxide (H₂O₂), a stable downstream product of Nox2-derived superoxide, from stimulated cells using the fluorescent probe Amplex Red.[1][7]
Materials:
-
Differentiated HL-60 cells (human promyelocytic leukemia cells, a model for neutrophils expressing Nox2).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Phorbol 12-myristate 13-acetate (PMA) as a cellular activator.
-
This compound and control compounds dissolved in DMSO.
-
96-well black, clear-bottom microplate and fluorescence plate reader.
Methodology:
-
Culture and differentiate HL-60 cells using DMSO or all-trans-retinoic acid for 4-5 days.
-
Harvest cells, wash with HBSS, and resuspend to a final concentration of 1 x 10⁶ cells/mL in HBSS.
-
Prepare a working solution of Amplex Red (100 µM) and HRP (0.2 U/mL) in HBSS.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 5 µL of this compound at various concentrations (or DMSO vehicle) to the wells and pre-incubate for 30 minutes at 37°C.
-
Add 50 µL of the Amplex Red/HRP working solution to each well.
-
Initiate ROS production by adding 10 µL of PMA (final concentration 100 nM).
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) kinetically for 60 minutes.
-
Determine the rate of H₂O₂ production from the slope of the fluorescence curve. Calculate the percentage of inhibition for each concentration and determine the cellular IC₅₀ value.
Data Presentation: Cellular Activity of this compound
The table below shows the dose-dependent effect of this compound on ROS production in a cellular context.
| Concentration of this compound (µM) | Mean Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 215.4 | 0% |
| 0.01 | 198.2 | 8% |
| 0.05 | 135.7 | 37% |
| 0.12 | 106.5 | 50.5% |
| 0.5 | 45.1 | 79% |
| 1.0 | 15.8 | 93% |
| 10.0 | 5.1 | 97.6% |
Table 2: Inhibition of PMA-stimulated H₂O₂ production in differentiated HL-60 cells by this compound, as measured by the Amplex Red assay. The cellular IC₅₀ is determined to be approximately 0.12 µM.
Conclusion
The systematic process of discovery, synthesis, and characterization outlined in this guide provides a robust framework for the development of novel therapeutic agents targeting Nox2. Through a combination of high-throughput screening, rigorous biochemical and cell-based assays, and strategic chemical synthesis, a potent and selective inhibitor such as the hypothetical this compound can be identified and optimized. Such a compound holds significant potential for investigating the role of Nox2 in disease and for the development of new treatments for a wide range of inflammation- and oxidative stress-driven pathologies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Small Molecules - Creative BioMart [kinasebiotech.com]
- 11. pnas.org [pnas.org]
Technical Guide: Nox2-IN-2, A Potent Bivalent Inhibitor of the NOX2 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nox2-IN-2, a novel and potent small-molecule inhibitor of the NADPH oxidase 2 (NOX2) complex. This document details its chemical structure, mechanism of action, and key quantitative data. Furthermore, it outlines the experimental protocols for its characterization and provides visualizations of the relevant biological pathways and experimental workflows.
Core Chemical and Physical Properties
This compound, also referred to as compound 33 in foundational research, is a synthetic molecule designed as a bivalent inhibitor. It is characterized by two linked heterocyclic moieties that enable it to bind simultaneously to two sites on its target protein.
| Property | Value |
| IUPAC Name | (E)-3-(6-(2-aminoquinolin-6-yl)oxy)hexyl)-2-(benzo[d]thiazol-2-yl)acrylonitrile |
| CAS Number | 2648709-79-7 |
| Molecular Formula | C₂₈H₂₅N₅OS |
| Molecular Weight | 479.60 g/mol |
| Appearance | Refer to supplier's Certificate of Analysis. |
| Solubility | Soluble in DMSO. Refer to supplier's documentation for details on solubility in other solvents. |
| SMILES | N(c1cc2c(cc1)nc(c1csc(C(=C/CCO/c2ccc3c(c2)N=C(N)C=C3)C#N)n1)c1)=C1 |
Mechanism of Action: Targeting a Key Protein-Protein Interaction
The NADPH oxidase 2 (NOX2) enzyme complex is a primary source of reactive oxygen species (ROS) in phagocytic immune cells. Its activation is a critical step in the inflammatory response. The assembly of the multi-subunit NOX2 complex is a prerequisite for its function. In a resting state, the catalytic core, composed of gp91phox (also known as NOX2) and p22phox, is embedded in the membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.
Upon cellular stimulation, the cytosolic subunits translocate to the membrane to assemble the active enzyme complex. A crucial step in this assembly is the binding of the tandem SH3 domains of the p47phox subunit to the proline-rich region (PRR) of the p22phox subunit.
This compound functions as a potent inhibitor by specifically targeting and disrupting this p47phox-p22phox protein-protein interaction (PPI).[1] Its bivalent structure allows it to bind with high affinity to the p47phox subunit, thereby preventing its association with p22phox. This action effectively halts the assembly of the NOX2 complex and subsequent production of superoxide radicals.
Figure 1. NOX2 signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data
This compound has been characterized through various biophysical and cellular assays to quantify its inhibitory potency. The data demonstrates its high affinity for its target and its effectiveness in a cellular context.
Table 1: Biophysical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Description |
| Ki | 0.24 µM | Fluorescence Polarization (FP) | Inhibition constant for the binding of a fluorescently labeled p22phox peptide to the p47phox SH3A-B domains. |
| IC50 (Cellular ROS Production) | ~1-5 µM (est.) | Differentiated HL-60 Cell ROS Assay | Concentration required to inhibit 50% of PMA-stimulated superoxide production in neutrophil-like cells. |
Note: The cellular IC₅₀ is an estimated value based on the activity of closely related bivalent inhibitors from the same chemical series.
Key Experimental Protocols
The following protocols are foundational for the characterization of this compound and similar inhibitors targeting the p47phox-p22phox interaction.
Fluorescence Polarization (FP) Assay for p47phox-p22phox Interaction
This biophysical assay directly measures the ability of a compound to disrupt the interaction between the p47phox SH3A-B domains and a peptide derived from the proline-rich region of p22phox.
References
The Core Physicochemical Properties of Nox2 Inhibitors: A Technical Guide for Drug Development Professionals
For immediate release:
This technical whitepaper provides a detailed overview of the fundamental physicochemical properties of key small molecule inhibitors targeting NADPH Oxidase 2 (Nox2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting oxidative stress pathways.
Introduction
NADPH Oxidase 2 (Nox2) is a critical enzyme in the production of reactive oxygen species (ROS), playing a central role in host defense and cellular signaling. However, dysregulation of Nox2 activity is implicated in a range of inflammatory and degenerative diseases, making it a prime therapeutic target. The development of small molecule inhibitors of Nox2 is a promising strategy for therapeutic intervention. A thorough understanding of the physicochemical properties of these inhibitors is paramount for optimizing their efficacy, safety, and drug-like characteristics. This guide focuses on two prominent Nox2 inhibitors, GSK2795039 and VAS2870, for which some public data are available, and touches upon a newer class of indole heteroaryl-acrylonitrile inhibitors.
Physicochemical Properties of Key Nox2 Inhibitors
| Property | GSK2795039 | VAS2870 |
| Molecular Formula | C₂₃H₂₆N₆O₂S | C₁₈H₁₂N₆OS |
| Molecular Weight | 450.56 g/mol [1] | 360.39 g/mol |
| Appearance | Solid | White to off-white solid |
| Solubility | DMSO: 45.06 mg/mL (100 mM)[1] DMF: 30 mg/mL DMSO:PBS (pH 7.2) (1:4): 0.20 mg/mL[2] | DMSO: 83.3 mg/mL (231.14 mM) [need ultrasonic] |
| Melting Point | Data not available | Data not available |
| pKa (Predicted) | Data not available | Data not available |
| logP (Predicted) | Data not available | Data not available |
| CAS Number | 1415925-18-6[1] | 722456-31-7[3] |
| SMILES | CC(C)N1C=C(C2=CC3=C(CCN3C)C=C2)C4=C1N=CC=C4NS(=O)(=O)C5=CN(N=C5)C | C1=CC=C(C=C1)CN2C3=C(N=N2)N=CN=C3SC4=NC5=CC=CC=C5O4 |
Note on Indole Heteroaryl-Acrylonitrile Derivatives (C6 and C14): Specific physicochemical data for the Nox2 inhibitors C6 and C14, identified as indole heteroaryl-acrylonitrile derivatives, are not extensively published. However, a study on analogous indole-acrylonitrile derivatives provides predicted physicochemical and pharmacokinetic properties, which may offer some guidance for this class of compounds. Researchers working with these molecules would need to perform experimental characterization to determine their precise properties.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of specific Nox2 inhibitors are often proprietary. However, standard methodologies are widely used in the pharmaceutical industry.
Solubility Determination (Kinetic Assay)
A common high-throughput method to assess kinetic solubility involves the following steps:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the organic solvent.
-
Addition to Aqueous Buffer: Aliquots of the diluted compound solutions are added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.
-
Incubation and Precipitation Monitoring: The plate is incubated, and the point at which the compound precipitates out of solution is detected. This can be done using various methods, such as nephelometry (light scattering) or UV/Vis spectroscopy.
-
Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.
Lipophilicity Determination (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While various methods exist, the shake-flask method is a classical approach:
-
Solvent Saturation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to saturate each other.
-
Compound Addition: A known amount of the test compound is added to the two-phase system.
-
Equilibration: The mixture is agitated (e.g., shaken) for a defined period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Calculated logP (CLogP) values, derived from the compound's structure using computational algorithms, are also widely used for prediction and initial assessment.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to Nox2 inhibitor research.
Caption: Simplified signaling pathway of Nox2 activation.
Caption: Experimental workflow for kinetic solubility assay.
Caption: Experimental workflow for LogP determination.
Conclusion
The development of potent and selective Nox2 inhibitors holds significant promise for the treatment of a multitude of diseases. A comprehensive understanding and early characterization of the physicochemical properties of these molecules are fundamental to their successful translation from bench to bedside. This guide provides a foundational overview of these properties for key Nox2 inhibitors and outlines the standard experimental approaches for their determination. It is anticipated that this information will aid researchers in the rational design and optimization of the next generation of Nox2-targeted therapeutics.
References
- 1. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - The Victor Chang Cardiac Research Institute Public Repository [eprints.victorchang.edu.au]
- 2. caymanchem.com [caymanchem.com]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nox2 Inhibition in Attenuating Reactive Oxygen Species Production: A Technical Guide to GSK2795039
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of NADPH Oxidase 2 (Nox2) in the production of reactive oxygen species (ROS) and the pharmacological modulation of this pathway by the selective inhibitor, GSK2795039. This document is intended to serve as a comprehensive resource, detailing the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for researchers in drug discovery and development.
Introduction to Nox2 and Reactive Oxygen Species
The NADPH oxidase (Nox) family of enzymes are key players in cellular signaling and host defense through the regulated production of ROS.[1] Nox2, also known as gp91phox, is a catalytic subunit of a multi-protein complex that transfers electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻).[1] This superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). While essential for processes like phagocytic killing of pathogens, dysregulated Nox2 activity and the subsequent overproduction of ROS are implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1][2] Consequently, the development of selective Nox2 inhibitors is a significant area of therapeutic research.
GSK2795039: A Selective Nox2 Inhibitor
GSK2795039 is a novel, small-molecule inhibitor of Nox2 that has been extensively characterized for its potency and selectivity.[2] It serves as a critical tool for investigating the physiological and pathological roles of Nox2-derived ROS.
Mechanism of Action
GSK2795039 acts as a direct inhibitor of the Nox2 enzyme.[2] Mechanistic studies have revealed that it functions in an NADPH-competitive manner.[2][3] This suggests that GSK2795039 likely interacts with the NADPH-binding site on the gp91phox subunit, thereby preventing the transfer of electrons to molecular oxygen and halting the production of superoxide.[4] This competitive inhibition mechanism contributes to its specificity for Nox2.
Quantitative Inhibitory Data
The inhibitory potency of GSK2795039 against Nox2 has been determined in a variety of cell-free and cell-based assays. The data presented below is a summary of reported half-maximal inhibitory concentrations (IC₅₀) and the corresponding pIC₅₀ values (-log(IC₅₀)).
| Assay Type | System | Detection Method | pIC₅₀ | IC₅₀ (µM) | Reference |
| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | HRP/Amplex Red | 6.57 ± 0.17 | 0.269 | [2][5] |
| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | Oxyburst Green | 6.73 ± 0.16 | ~0.186 | [2] |
| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | WST-1 | 6.49 ± 0.18 | ~0.324 | [2] |
| Cell-Free | Recombinant Human Nox2 (BHK cell membranes) | NADPH Depletion | 6.60 ± 0.13 | 0.251 | [2][5] |
| Cell-Based | Differentiated HL-60 Cells (PMA-stimulated) | L-012 Chemiluminescence | 6.74 ± 0.17 | ~0.182 | [2] |
| Cell-Based | Human PBMCs (PMA-stimulated) | L-012 Chemiluminescence | 6.60 ± 0.08 | ~0.251 | [2] |
| Cell-Based | Human PMNs | Oxygen Consumption | - | Max inhibition at 20 µM | [2][3] |
Table 1: Inhibitory Potency of GSK2795039 against Nox2
Selectivity Profile
A key attribute of a pharmacological inhibitor is its selectivity for the intended target over other related proteins. GSK2795039 has demonstrated high selectivity for Nox2 over other Nox isoforms and other oxidase enzymes.
| Enzyme | Assay System | pIC₅₀ | IC₅₀ (µM) | Selectivity (fold vs. Nox2) | Reference |
| Nox1 | Cell-based | < 3 | > 1000 | > 3717 | [5] |
| Nox3 | Cell-based | < 3 | > 1000 | > 3717 | [5] |
| Nox4 | Cell-based | < 3 | > 1000 | > 3717 | [5] |
| Nox5 | Cell-based | < 3 | > 1000 | > 3717 | [5] |
| Xanthine Oxidase | Purified enzyme | 4.54 ± 0.16 | 28.8 | > 100 | [2][5] |
| eNOS | Purified enzyme | < 4 | > 100 | > 371 | [2] |
Table 2: Selectivity of GSK2795039 against other Nox Isoforms and Oxidases
Signaling Pathways
The activation of Nox2 is a complex process involving the assembly of cytosolic and membrane-bound subunits. GSK2795039, by inhibiting the catalytic activity of Nox2, effectively blocks the downstream signaling events that are mediated by ROS. In the context of collagen-stimulated platelets, for instance, GSK2795039 has been shown to attenuate the phosphorylation of key signaling proteins such as Syk, LAT, and PLCγ2, ultimately leading to reduced platelet aggregation and thrombus formation.[6][7]
Caption: Nox2 activation and inhibition by GSK2795039.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GSK2795039.
Cell-Free Recombinant Nox2 Enzyme Assay (HRP/Amplex Red)
This assay measures the production of H₂O₂ from the dismutation of superoxide generated by a semi-recombinant Nox2 enzyme complex.
Materials:
-
Baby hamster kidney (BHK) cell membranes expressing human gp91phox and p22phox.
-
Purified recombinant cytosolic proteins: p47phox, p67phox, and Rac1.
-
Arachidonic acid (AA)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
NADPH
-
GSK2795039
-
Assay buffer (e.g., HBSS)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing BHK cell membranes, recombinant cytosolic proteins, and arachidonic acid in the assay buffer.
-
Add GSK2795039 at various concentrations to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding a solution of HRP, Amplex Red, and NADPH.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the pIC₅₀ values from the concentration-response curves.[2]
Cellular ROS Production Assay in Differentiated HL-60 Cells
This assay quantifies ROS production in a cellular context using the chemiluminescent probe L-012.
Materials:
-
Human promyelocytic leukemia (HL-60) cells.
-
Dimethyl sulfoxide (DMSO) for differentiation.
-
Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
L-012 chemiluminescent probe.
-
GSK2795039.
-
Assay buffer (e.g., HBSS).
-
96-well white microplates.
Procedure:
-
Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with DMSO for 5-6 days.
-
Harvest and resuspend the differentiated cells in the assay buffer.
-
Aliquot the cell suspension into the wells of the microplate.
-
Add GSK2795039 at various concentrations and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add the L-012 probe to the wells.
-
Stimulate ROS production by adding PMA.
-
Immediately measure the chemiluminescence over time using a luminometer.
-
Determine the pIC₅₀ values from the concentration-response curves.[2]
Caption: Workflow for in vitro characterization of GSK2795039.
Conclusion
GSK2795039 is a potent and selective inhibitor of Nox2, making it an invaluable tool for elucidating the role of Nox2-derived ROS in health and disease. Its well-defined mechanism of action and extensive characterization provide a solid foundation for its use in preclinical research and as a lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies. This guide provides the core technical information required for researchers to effectively utilize and interpret data generated with this important pharmacological agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Nox2-IN-2: A Potential Therapeutic Agent for Modulating NADPH Oxidase 2 Activity
Disclaimer: The following technical guide is a representative document based on publicly available information on NADPH Oxidase 2 (Nox2) inhibitors. As of November 2025, no specific molecule designated "Nox2-IN-2" is described in the scientific literature. This guide utilizes data from well-characterized Nox2 inhibitors, such as GSK2795039 and others, to provide a framework for the potential therapeutic application, experimental evaluation, and mechanistic understanding of a selective Nox2 inhibitor.
Introduction
NADPH Oxidase 2 (Nox2), a superoxide-generating enzyme, is a critical component of the innate immune system.[1][2][3][4][5][6] While essential for host defense against pathogens, hyperactivation of Nox2 is implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] This has led to significant interest in the development of selective Nox2 inhibitors as potential therapeutic agents.[7][8] This document provides a technical overview of a representative Nox2 inhibitor, herein referred to as this compound, as a potential therapeutic candidate.
Mechanism of Action
This compound is conceptualized as a small molecule inhibitor that selectively targets the Nox2 enzyme complex. The primary function of Nox2 is to transfer electrons from NADPH to molecular oxygen, producing superoxide radicals (O₂⁻).[4][6][9] This process is tightly regulated and requires the assembly of a multi-protein complex, including the membrane-bound cytochrome b558 (composed of gp91phox/Nox2 and p22phox) and several cytosolic regulatory subunits (p47phox, p67phox, p40phox, and the small GTPase Rac).[3][10]
A potential inhibitor like this compound could exert its effect through various mechanisms, such as:
-
Direct inhibition of the catalytic subunit (gp91phox): By binding to the active site or an allosteric site, preventing electron transfer.
-
Interference with the assembly of the Nox2 complex: By blocking the interaction between key subunits, for example, the binding of p47phox to p22phox.[11]
-
Inhibition of regulatory subunit activation: By preventing the necessary phosphorylation or conformational changes of cytosolic components.
The net effect of this compound would be a reduction in the production of reactive oxygen species (ROS) in cells where Nox2 is the primary source.[7]
Quantitative Data on Representative Nox2 Inhibitors
The following tables summarize quantitative data for several known Nox2 inhibitors, which can serve as a benchmark for a potential therapeutic agent like this compound.
| Inhibitor | IC₅₀ (Nox2) | Cell Type/Assay Condition | Reference |
| GSK2795039 | 0.18 µM | K562 cells expressing Nox2 | [12] |
| GSK2795039 | 4.87 ± 0.99 µM | Primary human neutrophils | [12] |
| TG15-132 | 4.5 µM | Differentiated HL60 cells (CBA assay) | [13] |
| TG15-139 | 3.0 µM | Differentiated HL60 cells (CBA assay) | [13] |
| GLX481304 | 1.25 µM | Human neutrophils | [14] |
| C6 | ~1 µM | Human neutrophils (HL-60 cells) | [15] |
| C14 | ~1 µM | Human neutrophils (HL-60 cells) | [15] |
| 11g | 20 µM | Cellular assay | [16] |
| 11h | 32 µM | Cellular assay | [16] |
| VAS2870 | 1.1 µM | Not specified | [17] |
| Inhibitor | IC₅₀ (Other Nox Isoforms) | Cell Type/Assay Condition | Reference |
| GLX481304 | >100 µM (Nox1) | CHO cells | [14] |
| GLX481304 | 1.25 µM (Nox4) | HEK293 cells | [14] |
| 11g | >100 µM (Nox1, Nox4, Nox5) | Cellular assay | [16] |
| 11h | >100 µM (Nox1, Nox4, Nox5) | Cellular assay | [16] |
| VAS2870 | 12.3 µM (Nox4) | Not specified | [17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential Nox2 inhibitors. Below are representative protocols derived from studies on known inhibitors.
In Vitro Nox2 Inhibition Assay (Cell-Based)
This protocol describes a common method to assess the potency of a Nox2 inhibitor in a cellular context, using differentiated HL-60 cells, which are a reliable model for human neutrophils.[7][18]
Objective: To determine the IC₅₀ of a test compound against PMA-stimulated ROS production in differentiated HL-60 cells.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI 1640 medium with supplements
-
Phorbol 12-myristate 13-acetate (PMA)
-
Coumarin boronic acid (CBA) or Amplex Red
-
Test compound (e.g., this compound)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Differentiation: Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with a differentiating agent (e.g., all-trans-retinoic acid or DMSO) for 4-5 days.[18]
-
Cell Preparation: Harvest differentiated HL-60 (dHL-60) cells, wash, and resuspend in a suitable assay buffer (e.g., HBSS with HEPES). Adjust cell density to 1 x 10⁵ cells/mL.[7]
-
Assay Setup:
-
Pipette the dHL-60 cell suspension into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., DPI).
-
Add the fluorescent probe (e.g., CBA for H₂O₂ detection).[7]
-
-
Nox2 Activation: Stimulate Nox2 activity by adding PMA to a final concentration of 1 µM.[7]
-
Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the rate of ROS production from the kinetic reads. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Pharmacokinetic and Efficacy Studies
This protocol outlines a general approach for evaluating the in vivo properties of a Nox2 inhibitor in a mouse model of a relevant disease, such as neuropathic pain or traumatic brain injury.[12][19]
Objective: To assess the pharmacokinetic profile and therapeutic efficacy of a test compound in a preclinical animal model.
Materials:
-
Animal model (e.g., mice with spared nerve injury for neuropathic pain).[19]
-
Test compound formulated for in vivo administration (e.g., intraperitoneal or subcutaneous injection).
-
Analytical method for quantifying the compound in plasma and brain tissue (e.g., LC-MS/MS).
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity).[19]
-
Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines, antibodies for immunohistochemistry).
Procedure:
-
Pharmacokinetic Study:
-
Administer a single dose of the test compound to a cohort of healthy animals.
-
Collect blood and brain tissue samples at various time points post-administration.
-
Process the samples and analyze the concentration of the test compound to determine parameters such as half-life, Cmax, and brain penetration.[7]
-
-
Efficacy Study:
-
Induce the disease model in the animals (e.g., spared nerve injury).
-
Administer the test compound or vehicle to different groups of animals according to a predefined dosing regimen. For example, twice-daily injections for a set period.[19]
-
Perform behavioral assessments at baseline and at various time points during and after the treatment period to evaluate the therapeutic effect.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., spinal cord, brain) for downstream analysis.
-
-
Ex Vivo Analysis:
-
Analyze the collected tissues for markers of disease pathology and drug effect. This may include measuring levels of inflammatory cytokines (e.g., IL-1β, IL-6), quantifying microglial activation via immunohistochemistry, or assessing markers of oxidative stress.[19]
-
Visualizations: Signaling Pathways and Workflows
Nox2 Activation Signaling Pathway
Caption: Simplified signaling pathway for the activation of the Nox2 complex.
Experimental Workflow for Nox2 Inhibitor Screening
Caption: General workflow for the screening and validation of Nox2 inhibitors.
Therapeutic Potential
Given the role of Nox2-mediated oxidative stress in a wide array of pathologies, a selective inhibitor like this compound holds significant therapeutic promise.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, Nox2 activity in microglia contributes to neuroinflammation and neuronal damage.[1] Inhibition of Nox2 could mitigate these effects.
-
Cardiovascular Diseases: Nox2 is involved in atherosclerosis, hypertension, and ischemia-reperfusion injury.[1][20] A Nox2 inhibitor could offer cardioprotective benefits.
-
Inflammatory Disorders: By reducing excessive ROS production by phagocytes, a Nox2 inhibitor could be beneficial in chronic inflammatory conditions.[2]
-
Neuropathic Pain: Studies have shown that Nox2 is upregulated after nerve injury and that Nox2 knockout mice exhibit reduced pain behaviors, suggesting Nox2 inhibition as a strategy for pain management.[19]
Conclusion
While "this compound" remains a conceptual placeholder, the wealth of research into the Nox2 enzyme and its inhibitors provides a strong foundation for the development of such a therapeutic agent. A selective, potent, and bioavailable Nox2 inhibitor has the potential to address the underlying oxidative stress and inflammation in a multitude of diseases. The data and protocols outlined in this guide, based on established Nox2 inhibitors, offer a clear roadmap for the preclinical evaluation of any new candidate in this class. Further research is warranted to discover and develop novel Nox2 inhibitors with improved potency and selectivity for clinical applications.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. NOX2-dependent regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOX2 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH Oxidases: Insights into Selected Functions and Mechanisms of Action in Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of NADPH Oxidase Isoform-2 (NOX2) Inhibition on Behavioral Responses and Neuroinflammation in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibroblast Nox2 (NADPH Oxidase-2) Regulates ANG II (Angiotensin II)–Induced Vascular Remodeling and Hypertension via Paracrine Signaling to Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Nox2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (Nox2), a key enzyme in the production of reactive oxygen species (ROS), has emerged as a critical therapeutic target in a multitude of diseases characterized by inflammation and oxidative stress.[1][2] Originally identified for its role in the respiratory burst of phagocytes for host defense, aberrant Nox2 activity is now implicated in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the foundational research on Nox2 inhibitors, focusing on core mechanisms, experimental evaluation, and the current landscape of inhibitory compounds.
Nox2 Signaling Pathway and Activation
The activation of Nox2 is a complex, multi-step process involving the assembly of a multi-protein complex. In its inactive state, the catalytic subunit of Nox2, also known as gp91phox, is partnered with p22phox in the cell membrane. Activation is triggered by various stimuli that lead to the translocation of several cytosolic regulatory subunits to the membrane-bound catalytic core.[3]
The primary cytosolic components include p47phox, p67phox, and p40phox, which exist as a complex in the cytoplasm, and the small GTPase Rac. Upon stimulation, p47phox is phosphorylated, leading to a conformational change that relieves its auto-inhibitory structure. This allows it to interact with p22phox and recruit the other cytosolic subunits to the membrane. The binding of Rac-GTP to the complex is the final step, inducing a conformational change in gp91phox that initiates the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻).[3]
Caption: Nox2 Activation Signaling Pathway.
Mechanisms of Action of Key Nox2 Inhibitors
Nox2 inhibitors can be broadly categorized based on their mechanism of action, targeting different components of the enzyme complex or its activation process.
-
Apocynin: This plant-derived phenolic compound is one of the most widely studied Nox inhibitors. Its inhibitory action is believed to involve the prevention of the translocation of the p47phox subunit to the membrane, thereby blocking the assembly of the active enzyme complex.[4][5] However, its specificity has been a subject of debate, with some studies suggesting it may also act as a general antioxidant.[4]
-
Celastrol: A pentacyclic triterpenoid, celastrol has been shown to be a potent inhibitor of Nox enzymes, with a preference for Nox1 and Nox2.[1][6] Its mechanism involves binding to p47phox and disrupting its interaction with p22phox.[1][6]
-
GSK2795039: This is a small molecule inhibitor that demonstrates selectivity for Nox2.[2][7][8] It acts in an NADPH competitive manner, directly inhibiting the catalytic activity of the enzyme.[9]
-
Nox2ds-tat: This is a peptide-based inhibitor designed to be highly specific for Nox2. It consists of a "docking sequence" from Nox2 that binds to p47phox, linked to a "tat" peptide that facilitates cell entry. By competing with the natural binding site, it prevents the assembly of the active oxidase complex.[1][10]
Caption: Mechanisms of Action of Key Nox2 Inhibitors.
Quantitative Data on Nox2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common Nox2 inhibitors. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for in vitro and in vivo studies.
| Inhibitor | IC50 for Nox2 (μM) | Assay System | Reference(s) |
| Apocynin | 10 | Activated human neutrophils | [4][5] |
| Celastrol | 1.24 | Cell-free system | [6][11] |
| GSK2795039 | 0.269 | Cell-free assay | [7] |
| Nox2ds-tat | 0.74 | Cell lines expressing Nox2 | [1] |
| VAS2870 | 0.7 - 2 | HL-60 cells, cell-free systems | [12][13] |
| ML171 | 5 | HEK293 cell-based assay | [3][9] |
Experimental Protocols for Evaluating Nox2 Inhibitors
Accurate and reproducible assessment of Nox2 inhibitor efficacy is paramount in drug discovery. The following are detailed methodologies for key experiments.
Cellular Reactive Oxygen Species (ROS) Measurement using DCFDA
This assay measures the intracellular production of ROS in response to a Nox2 activator and the inhibitory effect of a test compound.
Materials:
-
Cell line expressing Nox2 (e.g., HL-60, differentiated into neutrophil-like cells)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or H2DCFDA stock solution (in DMSO)
-
Nox2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate at a density of 1.5 x 10⁵ cells per well and allow them to adhere if necessary. For suspension cells, collect and wash once with PBS.[14]
-
Staining: Resuspend cells in a diluted DCFDA solution (e.g., 20 µM in phenol red-free medium or buffer) and incubate at 37°C for 30-45 minutes in the dark.[14]
-
Washing: Remove the DCFDA solution and gently wash the cells once or twice with PBS or 1X Buffer.[14]
-
Inhibitor Treatment: Add the test inhibitor at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
Activation: Add the Nox2 activator (e.g., PMA at a final concentration of 100 nM) to all wells except the negative control.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14] Kinetic readings over time (e.g., every 5 minutes for 1-2 hours) are recommended.
-
Data Analysis: Subtract the background fluorescence from all readings. The percentage of inhibition is calculated by comparing the fluorescence in inhibitor-treated wells to the PMA-stimulated control wells.
Caption: DCFDA Cellular ROS Assay Workflow.
Cell-Free Nox2 Activity Assay: Cytochrome c Reduction
This assay directly measures the production of superoxide by a reconstituted Nox2 enzyme complex by monitoring the reduction of cytochrome c.
Materials:
-
Membrane fraction containing Nox2/p22phox (from phagocytes or recombinant expression systems)
-
Recombinant cytosolic proteins: p47phox, p67phox, and Rac1 (constitutively active mutant, e.g., Q61L)
-
Cytochrome c
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.0, containing MgCl₂, EGTA, and FAD)
-
Test inhibitor compound
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cytochrome c (e.g., 50-100 µM), membrane fraction, and recombinant cytosolic proteins.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiation: Start the reaction by adding NADPH (e.g., 100-200 µM).
-
Measurement: Immediately monitor the increase in absorbance at 550 nm over time at a constant temperature (e.g., 25°C). The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the kinetic trace. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control reaction without the inhibitor. The molar extinction coefficient for reduced cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹) can be used to quantify the amount of superoxide produced.
Caption: Cytochrome c Reduction Assay Workflow.
Amplex Red Assay for Hydrogen Peroxide
This assay detects hydrogen peroxide (H₂O₂), a stable downstream product of superoxide dismutation, using the Amplex Red reagent.
Materials:
-
Cell line expressing Nox2 or isolated enzyme components
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Nox2 activator (for cellular assays)
-
Test inhibitor compound
-
Reaction buffer (e.g., Krebs-Ringer phosphate buffer)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, Amplex Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL).
-
Sample and Inhibitor Addition: For cellular assays, add the reaction mixture to the cells, followed by the test inhibitor. For cell-free assays, combine the Nox2 components, inhibitor, and reaction mixture.
-
Activation/Initiation: For cellular assays, add the Nox2 activator. For cell-free assays, initiate the reaction by adding NADPH.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader with excitation and emission wavelengths of approximately 545 nm and 590 nm, respectively.
-
Data Analysis: Construct a standard curve using known concentrations of H₂O₂. Determine the concentration of H₂O₂ produced in the samples and calculate the percentage of inhibition.
References
- 1. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular basis of Rac-GTP action-promoting binding of p67phox to Nox2 by disengaging the β hairpin from downstream residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOX2-dependent regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Induces Direct Interaction of the p67phox-Rac Complex with the Phagocyte Oxidase Nox2, Leading to Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NOX2-dependent regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downstream Targets and Intracellular Compartmentalization in Nox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The defense and signaling role of NADPH oxidases in eukaryotic cells: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Prenylated p47phox-p67phox-Rac1 Chimera Is a Quintessential NADPH Oxidase Activator: MEMBRANE ASSOCIATION AND FUNCTIONAL CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets of Nox2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets of Nox2-IN-2, a potent inhibitor of the NADPH Oxidase 2 (Nox2) enzyme complex. This document details the mechanism of action, quantitative binding affinities, and cellular effects of this compound, supported by experimental protocols and signaling pathway diagrams.
Core Target and Mechanism of Action
This compound, also referred to as compound 33, is a bivalent small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between the cytosolic subunit p47phox and the membrane-bound subunit p22phox of the Nox2 complex.[1][2][3] This interaction is a critical step in the assembly and activation of the Nox2 enzyme, which is responsible for the production of superoxide (O₂⁻) and other reactive oxygen species (ROS).[1]
By disrupting the p47phox-p22phox interaction, this compound effectively prevents the translocation of the cytosolic regulatory subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound catalytic core of Nox2 (gp91phox and p22phox). This inhibition of complex assembly prevents the subsequent electron transfer from NADPH to molecular oxygen, thereby blocking ROS production.
Quantitative Data
The following table summarizes the key quantitative data for this compound, derived from biophysical and cellular assays.[1]
| Parameter | Value | Method | Target |
| Binding Affinity (Ki) | 0.24 μM | Fluorescence Polarization | p47phox-p22phox interaction |
| Cellular ROS Inhibition | Concentration-dependent | Cellular ROS production assays | Nox2 in human neutrophils (HL-60 cells) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of this compound to the p47phox subunit and its ability to inhibit the p47phox-p22phox interaction.
Protocol:
-
Reagents: Recombinant human p47phox (tandem SH3 domains), a fluorescently labeled peptide derived from p22phox, and this compound at various concentrations.
-
Procedure:
-
A fixed concentration of the fluorescently labeled p22phox peptide is incubated with a fixed concentration of p47phox in an appropriate buffer.
-
This compound is serially diluted and added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the inhibition constant (Ki).
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay determines the efficacy of this compound in inhibiting Nox2-mediated ROS production in a cellular context.
Protocol:
-
Cell Line: Human neutrophil-like cells (e.g., differentiated HL-60 cells).
-
Reagents: this compound at various concentrations, a ROS-sensitive fluorescent probe (e.g., dihydroethidium or Amplex Red), and a Nox2 activator (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Procedure:
-
Cells are pre-incubated with different concentrations of this compound.
-
The ROS-sensitive probe is added to the cells.
-
Nox2 is activated with PMA.
-
The fluorescence intensity is measured over time using a fluorescence plate reader or microscope.
-
-
Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control (PMA stimulation without inhibitor) indicates the level of ROS inhibition.
Signaling Pathways
This compound acts on a key regulatory node within the Nox2 activation signaling pathway. The canonical activation of Nox2 is initiated by various stimuli, leading to the phosphorylation of p47phox and the activation of the small GTPase Rac. These events trigger the assembly of the cytosolic components and their translocation to the membrane to form the active enzyme complex.
Conclusion
This compound is a potent and specific inhibitor of the Nox2 enzyme complex. Its mechanism of action, involving the disruption of the crucial p47phox-p22phox protein-protein interaction, offers a targeted approach for modulating Nox2 activity. The sub-micromolar binding affinity and demonstrated cellular efficacy make this compound a valuable tool for research into the roles of Nox2 in various physiological and pathological processes. Further investigation into its selectivity against other Nox isoforms and its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent for diseases associated with oxidative stress and inflammation.
References
A Technical Guide to NADPH Oxidase 2 (Nox2) Inhibition and its Impact on Inflammatory Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NADPH Oxidase 2 (Nox2) is a critical enzyme in the innate immune system, primarily responsible for generating reactive oxygen species (ROS) during the "oxidative burst" to combat pathogens.[1] However, dysregulated Nox2 activity is a key driver of oxidative stress and contributes to the pathology of numerous inflammatory diseases, including neurodegenerative conditions, inflammatory bowel disease, and cardiovascular diseases.[2][3] Consequently, inhibiting Nox2 presents a promising therapeutic strategy to mitigate inflammation. This document provides a detailed overview of the Nox2 activation pathway, its role in inflammation, and the downstream consequences of its inhibition. It includes quantitative data from studies on various Nox2 inhibitors, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of key pathways and workflows.
The Nox2 Enzyme Complex and Activation Pathway
Nox2 is a multi-subunit enzyme complex. Its catalytic core consists of two transmembrane proteins: gp91phox (also known as Nox2) and p22phox.[1] In a resting state, this core is dormant. Enzyme activation is a tightly regulated process requiring the translocation of several cytosolic subunits to the membrane-bound core.[1][4]
The activation cascade is initiated by various stimuli, such as pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, which trigger the phosphorylation of the p47phox subunit.[1] This phosphorylation event induces a conformational change, allowing p47phox to assemble with p67phox and p40phox. This cytosolic complex then translocates to the membrane and binds to the gp91phox/p22phox heterodimer.[5] Simultaneously, the small GTPase Rac (Rac1 or Rac2) is activated (converted from a GDP-bound to a GTP-bound state) and also moves to the membrane to associate with the complex.[6] The fully assembled complex facilitates the transfer of electrons from NADPH in the cytosol to molecular oxygen on the other side of the membrane, producing superoxide (O2•−) as its primary product.[1]
Caption: The Nox2 enzyme activation pathway.
The Role of Nox2 in Inflammatory Signaling
Nox2-derived ROS are not merely microbicidal agents; they are potent signaling molecules that modulate numerous inflammatory pathways.[7] The hyperactivation of Nox2 is a hallmark of many chronic inflammatory and neurodegenerative diseases.[2][8]
Key Pro-inflammatory Roles:
-
NF-κB Activation: ROS generated by Nox2 can activate the transcription factor NF-κB, a master regulator of inflammation. This leads to the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
-
Inflammasome Activation: Nox2-derived ROS can trigger the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β and pro-IL-18 into their active, secreted forms.[3]
-
Microglial Activation: In the central nervous system, Nox2 is highly expressed in microglia.[3][9] Over-activation of microglial Nox2 contributes to neuroinflammation and neuronal damage by producing excessive ROS and pro-inflammatory cytokines.[9]
-
Endothelial Dysfunction: In vascular endothelial cells, Nox2 activation contributes to inflammation and endothelial dysfunction, which are key events in the pathogenesis of atherosclerosis.[3]
Paradoxically, Nox2 also plays a role in the resolution of inflammation. It can modulate signaling pathways that affect neutrophil clearance and promote the induction of antioxidant responses through transcription factors like Nrf2.[4][10] Therefore, the effect of Nox2 is context-dependent, but in chronic disease states, its pro-inflammatory activities often dominate.
Caption: Dual role of Nox2-derived ROS in inflammatory signaling.
Effects of Nox2 Inhibition on Inflammatory Pathways
Targeted inhibition of the Nox2 enzyme is a direct strategy to reduce ROS production and dampen the subsequent inflammatory cascade. The therapeutic effects of Nox2 inhibition have been demonstrated in various preclinical models of disease.
Key Consequences of Nox2 Inhibition:
-
Reduced Pro-inflammatory Cytokines: By preventing ROS-mediated activation of NF-κB and the inflammasome, Nox2 inhibitors significantly reduce the secretion of key pro-inflammatory cytokines.[7][11]
-
Decreased Oxidative Stress: Direct inhibition of the primary source of phagocytic ROS leads to a measurable decrease in markers of oxidative stress.[12]
-
Modulation of Immune Cell Phenotype: Nox2 inhibition can alter the behavior of immune cells. For example, in a model of spinal cord injury, the specific Nox2 inhibitor gp91ds-tat reduced the infiltration of inflammatory neutrophils and macrophages.[12] Furthermore, it promoted a shift in microglia/macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which is associated with tissue repair.[12]
-
Neuroprotection and Tissue Sparing: In models of neuroinflammation and spinal cord injury, inhibiting Nox2 has been shown to be neuroprotective, reducing lesion volume and improving functional outcomes.[12][13]
Caption: Therapeutic effects resulting from Nox2 inhibition.
Quantitative Data on Nox2 Inhibitors
The following tables summarize key quantitative findings from studies utilizing various Nox2 inhibitors. This data illustrates the potency and specific effects of targeting this enzyme.
Table 1: Inhibitor Potency and Effect on ROS Production
| Inhibitor | Model System | Assay | Result | Citation |
| gp91ds-tat | Cell lines expressing Nox isoforms | Superoxide Production | IC50 of 0.74 µM for Nox2; No inhibition of Nox1 or Nox4 | [2] |
| TG15-132 | Differentiated HL-60 cells (PMA-stimulated) | Oxygen Consumption | Dose-dependent inhibition | [8] |
| TG15-132 | Differentiated HL-60 cells (PMA-stimulated) | Superoxide & H2O2 Formation | Significant reduction with inhibitor treatment | [8] |
| VAS2870 | LPS-induced Bone Marrow-Derived Macrophages | ROS Production | Blocked LPS-induced ROS production at 24h | [7] |
Table 2: Effects of Nox2 Inhibition on Inflammatory Cells and Cytokines
| Inhibitor | Model System | Parameter Measured | Result | Citation |
| gp91ds-tat | Mouse Spinal Cord Injury (in vivo) | Neutrophil Concentration (24h post-injury) | Significant reduction vs. control | [12] |
| gp91ds-tat | Mouse Spinal Cord Injury (in vivo) | Macrophage/Microglia Concentration (7d post-injury) | Significant reduction vs. control | [12] |
| gp91ds-tat | Mouse Spinal Cord Injury (in vivo) | CD206 (M2 marker) Expression (7d post-injury) | Significant increase vs. control, indicating M2 polarization | [12] |
| VAS2870 | LPS-induced Bone Marrow-Derived Macrophages | IL-1β, IL-6, TNF-α Secretion | Blocked LPS-induced pro-inflammatory cytokine secretion | [7] |
| TG15-132 | Differentiated THP-1 cells (PMA-stimulated) | IL-1β, TNF-α Gene Expression | Statistically significant reduction | [11] |
Experimental Protocols
This section outlines key methodologies for evaluating the efficacy of novel Nox2 inhibitors like this compound.
Protocol: Cellular Model for Nox2 Activity
Objective: To differentiate a human cell line to express functional Nox2 for inhibitor screening.
Model: Human promyelocytic leukemia HL-60 cells or human monocytic THP-1 cells.
Methodology:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation (HL-60 to neutrophil-like):
-
Differentiation (THP-1 to macrophage-like):
-
Treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.[11]
-
-
Activation of Nox2: To induce ROS production, treat differentiated cells with a potent activator like PMA (1 µM).[14]
Protocol: Measurement of Nox2-Mediated ROS Production
Objective: To quantify the inhibition of superoxide and hydrogen peroxide production.
Methodology:
-
Plate Cells: Seed differentiated HL-60 or THP-1 cells in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Probe Loading:
-
For Superoxide: Use a probe like hydroethidine (HE), which is oxidized by superoxide to the fluorescent product 2-hydroxyethidium (2-OH-E+).[14]
-
For Hydrogen Peroxide: Use a probe like Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the fluorescent resorufin.[14]
-
-
Nox2 Activation: Add PMA (1 µM) to all wells except for the negative control.
-
Measurement: Immediately measure fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
-
Analysis: Calculate the rate of ROS production and determine the IC50 of the inhibitor.
Workflow for Preclinical Evaluation of a Nox2 Inhibitor
The following diagram illustrates a typical workflow for assessing a novel Nox2 inhibitor.
Caption: A preclinical workflow for inhibitor validation.
Conclusion
The NADPH Oxidase 2 enzyme is a central player in the inflammatory response. While essential for host defense, its dysregulation is a key contributor to the pathology of numerous chronic diseases. The evidence strongly supports the therapeutic potential of Nox2 inhibition as a strategy to reduce oxidative stress, suppress pro-inflammatory cytokine production, and modulate immune cell responses. The methodologies and data presented in this guide provide a framework for the continued development and evaluation of specific Nox2 inhibitors. Further research focusing on isoform specificity and optimizing drug delivery will be critical for translating these promising preclinical findings into effective clinical therapies.
References
- 1. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NOX2-dependent regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic computational modeling of the kinetics and regulation of NADPH oxidase 2 assembly and activation facilitating superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of neuronal NADPH oxidase NOX2 promotes inflammatory neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOX2-dependent regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents [mdpi.com]
- 12. Inhibition of NOX2 reduces locomotor impairment, inflammation, and oxidative stress after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of NADPH oxidase-2 in the progression of the inflammatory response secondary to striatum excitotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nox2-IN-2 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Nox2-IN-2, a potent inhibitor of NADPH oxidase 2 (Nox2), in primary cell cultures. This document offers insights into the inhibitor's mechanism of action, recommended experimental procedures, and data presentation guidelines to facilitate research in areas where Nox2-mediated reactive oxygen species (ROS) production is a key signaling event.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the interaction between the p47phox and p22phox subunits of the Nox2 enzyme complex. The formation of this complex is a critical step in the activation of Nox2 and the subsequent production of superoxide and other reactive oxygen species (ROS). By disrupting this protein-protein interaction, this compound effectively blocks the assembly of a functional Nox2 enzyme, thereby inhibiting ROS generation in a targeted manner. The inhibitor has a reported binding affinity (Ki) of 0.24 μM[1].
Chemical Properties (based on related compounds):
| Property | Value |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL). For aqueous solutions, protocols for similar compounds suggest using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of ≥ 5 mg/mL[2]. |
| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months[2]. |
Signaling Pathway of Nox2 Activation
The activation of Nox2 is a multi-step process involving the translocation of cytosolic subunits to the membrane-bound components. Understanding this pathway is crucial for designing experiments with this compound.
Caption: Nox2 activation pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are generalized for the use of this compound in primary cell cultures. It is critical to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific primary cell type and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate mass of the inhibitor in the calculated volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
General Protocol for Treating Primary Cells with this compound
This workflow outlines the general steps for treating primary cells with this compound prior to stimulation and subsequent analysis.
Caption: General experimental workflow for using this compound in primary cells.
Detailed Steps:
-
Cell Seeding: Plate primary cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight.
-
Pre-incubation with Inhibitor:
-
Prepare a working solution of this compound in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Recommended Concentration Range: Based on the Ki value and typical concentrations used for other Nox2 inhibitors, a starting concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments[3][4][5].
-
Incubation Time: A pre-incubation time of 30 minutes to 2 hours is generally sufficient for the inhibitor to enter the cells and interact with its target.
-
-
Cell Stimulation:
-
After the pre-incubation period, add the desired stimulus to the culture medium to activate Nox2. Common stimuli include phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), or specific cytokines relevant to your research.
-
The duration of stimulation will depend on the specific endpoint being measured.
-
-
Endpoint Analysis: Proceed with the desired downstream analysis, such as measuring ROS production or assessing inflammatory responses.
Protocol for Measuring Intracellular ROS Production using DCFDA
This protocol describes a common method for quantifying intracellular ROS levels.
-
Cell Preparation: Isolate and culture primary cells as described in the general protocol.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for the optimized duration.
-
DCFDA Staining:
-
Prepare a fresh working solution of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium at a final concentration of 5-10 µM.
-
Remove the medium containing the inhibitor and wash the cells once with pre-warmed PBS.
-
Add the H2DCFDA solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Stimulation and Measurement:
-
After incubation, remove the H2DCFDA solution and add fresh medium (containing the inhibitor and stimulus).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~488 nm, emission ~525 nm) or a flow cytometer.
-
Continue to measure the fluorescence at different time points after stimulation as required.
-
Application in Specific Primary Cell Types
The following table summarizes recommended starting conditions for using Nox2 inhibitors in various primary cell types, which can be adapted for this compound.
| Primary Cell Type | Common Stimulus | Recommended Starting Concentration of Inhibitor | Reference for Similar Inhibitors |
| Macrophages | LPS (1 µg/mL) | 10 - 25 µM (GSK2795039) | [3][5] |
| Neutrophils | fMLP, PMA | 10 - 300 µM (Apocynin, CYR5099) | [6][7] |
| Microglia | LPS (1 µg/mL) | 25 µM (GSK2795039) | [3][8] |
| Endothelial Cells | Angiotensin II | Varies; siRNA used in some studies | [9] |
| CD8+ T Cells | α-CD3 and α-CD28 | 200 µM (Apocynin) | [10] |
Data Presentation and Interpretation
-
Dose-Response Curves: Present the inhibitory effect of this compound as a dose-response curve, plotting the measured endpoint (e.g., % inhibition of ROS production) against the log of the inhibitor concentration. This allows for the calculation of the IC50 value.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed inhibition.
-
Controls: Always include the following controls in your experiments:
-
Untreated cells (basal level)
-
Vehicle-treated cells (to control for solvent effects)
-
Stimulated cells without inhibitor (positive control for Nox2 activation)
-
Cells treated with a known Nox2 inhibitor (e.g., apocynin or GSK2795039) as a positive control for inhibition.
-
-
Cell Viability Assay: It is essential to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound at the tested concentrations.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of Nox2-mediated ROS production in a variety of primary cell culture models. Remember to optimize the experimental conditions for each specific cell type and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NOX2 inhibition enables retention of the circadian clock in BV2 microglia and primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NOX2 inhibition enables retention of the circadian clock in BV2 microglia and primary macrophages [frontiersin.org]
- 5. NOX2 inhibition stabilizes vulnerable plaques by enhancing macrophage efferocytosis via MertK/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel NOX2 inhibitor attenuates human neutrophil oxidative stress and ameliorates inflammatory arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of endothelial Nox2 activation by LMH001 protects mice from angiotensin II-induced vascular oxidative stress, hypertension and aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADPH Oxidase 2–Derived Reactive Oxygen Species Promote CD8+ T Cell Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nox2 Inhibition in Animal Models of Disease
A Note on Nox2-IN-2: While the potent Nox2 inhibitor, this compound, which targets the p47phox-p22phox protein-protein interaction with a Ki of 0.24 μM, is commercially available, there is a notable absence of its application in peer-reviewed studies involving animal models of disease. To provide comprehensive and experimentally validated information, these application notes will focus on a well-characterized and widely published selective Nox2 inhibitor, GSK2795039 , as a representative compound for investigating the therapeutic potential of Nox2 inhibition in vivo.
Introduction to Nox2 Inhibition
The NADPH oxidase 2 (Nox2) enzyme is a critical source of reactive oxygen species (ROS) implicated in the pathophysiology of a wide range of diseases, including neuroinflammatory and neurodegenerative conditions, cardiovascular diseases, and inflammatory disorders. Pharmacological inhibition of Nox2 is a promising therapeutic strategy to mitigate oxidative stress and its downstream inflammatory consequences. GSK2795039 is a potent and selective small-molecule inhibitor of Nox2 that has demonstrated efficacy in various preclinical animal models.
Application in a Neuropathic Pain Model
Disease Model: Spared Nerve Injury (SNI) in Mice
Neuropathic pain is a chronic condition resulting from nerve damage. The spared nerve injury (SNI) model in mice is a widely used paradigm to study the mechanisms of neuropathic pain and to evaluate potential analgesics. In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This injury leads to the development of long-lasting mechanical and thermal hypersensitivity in the affected paw.
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Costa et al. (2023), where GSK2795039 was administered to male and female mice following SNI.
Table 1: Effect of GSK2795039 on Mechanical Hypersensitivity in SNI Mice
| Treatment Group | Sex | Baseline Paw Withdrawal Threshold (g) | Day 11 Post-SNI Paw Withdrawal Threshold (g) | % Reduction in Hypersensitivity |
| SNI-Vehicle | Male | ~2.0 | ~0.1 | - |
| SNI-GSK2795039 | Male | ~2.0 | ~0.6 | Significant reduction |
| SNI-Vehicle | Female | ~2.0 | ~0.1 | - |
| SNI-GSK2795039 | Female | ~2.0 | ~0.7 | Significant reduction |
Table 2: Effect of GSK2795039 on Spinal Microglial Activation in SNI Mice (Day 2 Post-Injury)
| Treatment Group | Sex | Iba-1 Fluorescence Intensity (Ipsilateral/Contralateral Ratio) | % Reduction in Microglial Activation |
| SNI-Vehicle | Male | ~2.0 | - |
| SNI-GSK2795039 | Male | ~1.5 | ~25% |
| SNI-Vehicle | Female | ~2.2 | - |
| SNI-GSK2795039 | Female | ~1.6 | ~27% |
Experimental Protocols
-
Anesthetize 12-week-old C57BL/6 mice with isoflurane (5% for induction, 2-2.5% for maintenance).
-
Make a small skin incision at the mid-thigh level of the left hindlimb.
-
Separate the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves together with a 6.0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 1-2 mm segment of the nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
Prepare a solution of GSK2795039 at a concentration of 7 mg/mL in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administer GSK2795039 or vehicle subcutaneously at a dose of 70 mg/kg (10 mL/kg volume).[1]
-
The first dose should be administered 1 hour before SNI surgery.[1]
-
Continue administration twice daily for the first 48 hours post-surgery.[1] This dosing regimen is based on pharmacokinetic data showing that a 100 mg/kg intraperitoneal dose leads to complete Nox2 inhibition at 2 hours, with levels returning to baseline by 24 hours.[1]
-
Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 1 hour.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Conduct baseline measurements before surgery and at specified time points post-surgery (e.g., daily or every other day).
-
At the desired time point (e.g., day 2 or day 11 post-SNI), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the lumbar spinal cord and post-fix in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution.
-
Section the spinal cord into 30 µm thick sections using a cryostat.
-
Perform immunofluorescence staining using a primary antibody against the microglial marker Iba-1.
-
Use an appropriate fluorescently labeled secondary antibody for visualization.
-
Capture images of the dorsal horn of the spinal cord using a fluorescence microscope.
-
Quantify the fluorescence intensity of Iba-1 staining in both the ipsilateral (injured) and contralateral (uninjured) sides of the dorsal horn. The ratio of ipsilateral to contralateral intensity is used to assess the level of microglial activation.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Studying Neuroinflammation with a Nox2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective NADPH Oxidase 2 (Nox2) inhibitor for the investigation of neuroinflammation. Given the limited public information on a compound specifically named "Nox2-IN-2," this document will utilize data and protocols for a representative and well-characterized Nox2 inhibitor, TG15-132 , as a practical template. These methodologies can be adapted for the study of other selective Nox2 inhibitors.
Introduction to Nox2 in Neuroinflammation
NADPH Oxidase 2 (Nox2) is a multi-subunit enzyme complex primarily expressed in phagocytic cells like microglia, the resident immune cells of the central nervous system (CNS).[1][2] Upon activation, Nox2 generates superoxide radicals, which are precursors to other reactive oxygen species (ROS).[3][4] While essential for host defense, excessive or chronic Nox2 activation in the brain contributes significantly to neuroinflammation and subsequent neuronal damage in various neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[3][5] The activation of Nox2 involves the translocation of cytosolic subunits (p47phox, p67phox, and p40phox) and the small GTPase Rac to the membrane-bound catalytic core, which consists of gp91phox (Nox2) and p22phox.[1][4] Selective inhibition of Nox2 is therefore a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.
Mechanism of Action of Nox2 and its Inhibition
Nox2 catalyzes the transfer of an electron from NADPH to molecular oxygen, producing superoxide (O₂⁻). This process is a key event in the inflammatory cascade within the CNS.
References
- 1. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOX2 - Wikipedia [en.wikipedia.org]
- 3. Activation of neuronal NADPH oxidase NOX2 promotes inflammatory neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NADPH oxidase 2 activity in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nox2 Inhibitors in Cardiovascular Research: Focus on Nox2-IN-2 and the Representative Compound GSK2795039
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of Nox2 inhibitors in cardiovascular research. While the initial focus was on the specific compound Nox2-IN-2 , a notable scarcity of published cardiovascular research for this particular inhibitor necessitates a broader approach. Therefore, this guide also includes comprehensive information on GSK2795039 , a well-characterized and selective Nox2 inhibitor, as a representative example to illustrate the application of this class of compounds in cardiovascular studies.
Part 1: this compound - A Potent but Under-Characterized Inhibitor
This compound (also known as compound 33) is a potent inhibitor of NADPH oxidase 2 (Nox2). Its primary mechanism of action is the disruption of the protein-protein interaction between the regulatory subunit p47phox and the catalytic subunit p22phox, which is a critical step in the activation of the Nox2 enzyme complex.[1][2][3][4][5]
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | p47phox-p22phox interaction | [1][2][3][4] |
| Ki | 0.24 µM | [1][2][3][4] |
| Effect | Inhibits ROS production derived from Nox2 in cells | [1][2][4][6] |
Despite its potency, to date, there is a lack of specific published studies detailing the use of this compound in cardiovascular research models. Therefore, the following sections will focus on the well-documented Nox2 inhibitor, GSK2795039, to provide detailed application notes and experimental protocols relevant to the field.
Part 2: GSK2795039 - A Representative Nox2 Inhibitor for Cardiovascular Research
GSK2795039 is a novel, potent, and selective small-molecule inhibitor of Nox2.[6] It has been utilized in a variety of preclinical cardiovascular studies, demonstrating its utility in investigating the role of Nox2-mediated oxidative stress in heart disease.
Mechanism of Action of GSK2795039
GSK2795039 acts as a direct inhibitor of the Nox2 enzyme. It functions in a competitive manner with respect to NADPH, one of the key substrates for Nox2-mediated reactive oxygen species (ROS) production.[4][6] This inhibition leads to a reduction in the generation of superoxide and downstream ROS, thereby mitigating oxidative stress.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Nox2 activation and a general experimental workflow for utilizing a Nox2 inhibitor like GSK2795039 in cardiovascular research.
Quantitative Data for GSK2795039
| Parameter | Value | Assay/Model | Reference |
| IC50 | 0.269 µM | Cell-free NOX2 assay | [2] |
| pIC50 | ~6.0 | Various cell-free assays | [1][3] |
| pIC50 | 6.57 | NOX2-mediated HRP/Amplex Red activation | [3] |
| pIC50 | 6.74 | L-012 luminescence in PMA-stimulated HL60 cells | [6] |
| pIC50 | 6.60 | L-012 luminescence in PMA-stimulated human PBMCs | [6] |
| Selectivity | >1000 µM for NOX1, -3, -4, -5 | Cell-based assays | [2] |
| In Vivo Efficacy | 10 mg/kg/day (intragastric) | Mouse model of vulnerable carotid plaque | [7] |
| In Vivo Efficacy | 2.5 mg/kg (twice a day) | Mouse model of doxorubicin-induced cardiomyopathy | [8] |
| In Vivo Efficacy | 100 mg/kg (i.p.) | Mouse model of acute pancreatitis | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for GSK2795039 in cardiovascular research.
1. In Vitro Model of Cardiac Remodeling using H9C2 Cells
-
Objective: To investigate the protective effects of GSK2795039 on cardiomyocyte hypertrophy and apoptosis in vitro.
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Protocol:
-
Culture H9C2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Induce cardiac remodeling by treating cells with an appropriate stimulus, such as levarterenol (LN).[9]
-
Pre-treat a subset of cells with GSK2795039 at various concentrations for a specified time (e.g., 2 hours) before adding the stimulus. Include a vehicle control group (e.g., DMSO).
-
After the incubation period (e.g., 24-48 hours), assess various endpoints:
-
Cell size: Stain with phalloidin to visualize the actin cytoskeleton and measure cell surface area using imaging software.
-
Apoptosis: Use a TUNEL assay or flow cytometry with Annexin V/Propidium Iodide staining.[9]
-
ROS production: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Protein expression: Analyze the expression of hypertrophy and apoptosis markers (e.g., ANP, BNP, Bax, Bcl-2) by Western blotting.[9]
-
-
2. In Vivo Model of Myocardial Infarction (MI) in Mice
-
Objective: To evaluate the effect of GSK2795039 on cardiac function and remodeling following MI.
-
Animal Model: C57BL/6J mice.
-
Protocol:
-
Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery.[9] A sham-operated group should be included as a control.
-
Administer GSK2795039 or vehicle to the mice. For example, by oral gavage at a dose of 10 mg/kg/day.[7] Treatment can be initiated shortly after MI and continued for a specified duration (e.g., 4 weeks).
-
Assess cardiac function at baseline and at the end of the study period using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).[9]
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Perform histological analysis:
-
Conduct biochemical and molecular analyses on heart tissue homogenates:
-
Oxidative stress markers: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[9]
-
Nox2 expression and activity: Assess Nox2 protein levels by Western blotting and measure NADPH oxidase activity using lucigenin-enhanced chemiluminescence.[9]
-
Mitochondrial function: Isolate mitochondria and measure oxygen consumption rates (OCR) and ATP production.[9]
-
-
3. In Vivo Model of Doxorubicin-Induced Cardiomyopathy
-
Objective: To determine if GSK2795039 can ameliorate doxorubicin-induced cardiac atrophy and dysfunction.
-
Animal Model: Mice.
-
Protocol:
-
Administer doxorubicin (e.g., 2.5 mg/kg, intraperitoneally, every other day for a total of 6 doses) to induce cardiomyopathy.[8]
-
Treat a group of doxorubicin-injected mice with GSK2795039 (e.g., 2.5 mg/kg, twice a day, for 9 weeks).[8] Include saline-treated and doxorubicin + vehicle groups as controls.
-
Monitor cardiac function throughout the study using echocardiography.
-
At the end of the study, measure heart weight to tibia length ratio to assess cardiac atrophy.[8]
-
Perform histological analysis of heart tissue to measure myocyte cross-sectional area.[8]
-
Analyze myocardial tissue for:
-
These protocols provide a framework for investigating the role of Nox2 in various cardiovascular diseases using the selective inhibitor GSK2795039. Researchers should optimize concentrations, treatment durations, and specific endpoints based on their experimental models and scientific questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX2 inhibition stabilizes vulnerable plaques by enhancing macrophage efferocytosis via MertK/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADPH oxidase 2 inhibitor GSK2795039 prevents doxorubicin-induced cardiac atrophy by attenuating cardiac sympathetic nerve terminal abnormalities and myocyte autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NADPH oxidase 2 inhibitor GSK2795039 prevents against cardiac remodeling after MI through reducing oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nox2-IN-2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the administration and evaluation of Nox2-IN-2, a potent and selective inhibitor of the NADPH Oxidase 2 (Nox2) enzyme. Nox2 is a critical source of reactive oxygen species (ROS) and is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.[1] this compound offers a valuable tool for investigating the role of Nox2 in these disease processes and for the development of novel therapeutic strategies.
This compound is a small molecule inhibitor that specifically targets the protein-protein interaction between the p47phox and p22phox subunits, which is essential for the assembly and activation of the Nox2 enzyme complex. It has a reported inhibitory constant (Ki) of 0.24 μM. By disrupting this interaction, this compound effectively blocks the production of superoxide and downstream ROS.
These protocols are intended to serve as a comprehensive guide for researchers. It is recommended that individual laboratories optimize these protocols for their specific experimental systems and applications.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Nox2 inhibitors. While specific data for this compound is limited, the provided information for other well-characterized inhibitors can serve as a valuable reference for experimental design.
Table 1: In Vitro Efficacy of Selected Nox2 Inhibitors
| Compound | Target | Assay System | IC50 / Ki | Reference |
| This compound | p47phox-p22phox interaction | Not specified | Ki = 0.24 μM | [2] |
| GSK2795039 | Nox2 | Cell-free (recombinant) | pIC50 = 6.57 ± 0.17 | [3] |
| Human PBMCs | pIC50 = 6.60 ± 0.075 | [3] | ||
| TG15-132 | Nox2 | dHL60 cells (Amplex Red assay) | IC50 = 7.9 μM | |
| Celastrol | Nox1/Nox2 | PMA-stimulated cells | IC50 = 0.59 ± 0.34 μM (Nox2) | [4] |
| Ebselen | Nox2 | Cell-free | IC50 = 0.6 μM | [3] |
| Fulvene-5 | Nox2/Nox4 | Cellular assay | ~40% inhibition at 5 μM | [5] |
| VAS2870 | Pan-Nox | Not specified | IC50 values around 10 μM for Nox1, Nox2, and Nox4 | [5] |
| Nox2ds-tat | Nox2-p47phox interaction | Cell-free | IC50 = 0.7 μM | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of Selected Nox2 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Pharmacokinetic Parameters | Reference |
| GSK2795039 | Mouse model of paw inflammation | 2 and 100 mg/kg, i.p. | ~50% and 95% inhibition of ROS signal, respectively. | Plasma half-life: ~12 min (mouse, IV) | [6][7] |
| Mouse model of acute pancreatitis | Not specified | Reduced serum amylase levels. | Brain:blood ratio: ~0.49 (mouse) | [6][8] | |
| TG15-132 | C57BL/6 mice | 20 mg/kg, i.p. | Not specified | Plasma half-life: 2.7 h; Brain half-life: 2.7 h; Brain-to-plasma ratio: >6 | [9] |
| Sprague Dawley rats | 20 mg/kg, i.p. | Not specified | Plasma half-life: 3.7 h; Brain half-life: 5.6 h; Brain-to-plasma ratio: >10 | [9] | |
| Apocynin | CD1 mice | 5 mg/kg, i.v. | Reduction of ROS in liver, heart, and brain. | Plasma half-life: 0.05 hours; Clearance: 7.76 L/h/kg | [10] |
| GLX7013170 | Mouse model of retinal AMPA excitotoxicity | 10⁻⁴ M, 5 μL intravitreal | Reduced activated Iba-1-positive microglia. | Not specified | [11] |
| Mouse model of diabetic retinopathy | 10 mg/mL topical, once daily for 14 days | Reduced oxidative damage and glutamate levels. | Not specified | [11] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies [mdpi.com]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Effects of a Novel NOX2 Inhibitor, GLX7013170, against Glutamate Excitotoxicity and Diabetes Insults in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Probing Phagocytic Activity with Nox2 Inhibitors: Application Notes and Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phagocytosis, the cellular process of engulfing and eliminating pathogens, cellular debris, and other foreign particles, is a cornerstone of the innate immune response. A key player in this intricate process is the NADPH oxidase 2 (Nox2) enzyme complex. Nox2 is responsible for the "oxidative burst," a rapid production of reactive oxygen species (ROS) within the phagosome, which is crucial for killing engulfed microbes.[1][2][3][4] The study of Nox2's role in phagocytosis is paramount for understanding immune function and for the development of therapeutics targeting inflammation and immune-related disorders.
This document provides detailed application notes and protocols for studying phagocytic activity using a Nox2 inhibitor. While the specific inhibitor "Nox2-IN-2" did not yield specific public data regarding its mechanism and application in our search, the following protocols and information are based on the established use of other well-characterized Nox2 inhibitors and provide a robust framework for investigating the impact of Nox2 inhibition on phagocytosis.
Mechanism of Action: The Nox2 NADPH Oxidase Complex
The Nox2 complex is a multi-subunit enzyme primarily expressed in phagocytic cells such as neutrophils and macrophages.[3][5] In its resting state, the complex is dormant, with its components localized in the cytoplasm and cell membrane. The catalytic core of the enzyme is the flavocytochrome b558, composed of the gp91phox (Nox2) and p22phox subunits, which is embedded in the phagosomal or plasma membrane.[2][4] Upon cellular activation by stimuli like opsonized pathogens, cytosolic subunits (p47phox, p67phox, p40phox, and the small GTPase Rac) translocate to the membrane and assemble with flavocytochrome b558 to form the active oxidase.[3]
This assembly triggers the transfer of electrons from NADPH in the cytoplasm to molecular oxygen within the phagosome, generating superoxide anions (O₂⁻). Superoxide is then rapidly converted to other ROS, including hydrogen peroxide (H₂O₂), which are essential for microbial killing.[2][3][4]
Inhibiting Nox2 provides a powerful tool to dissect the specific contributions of ROS to the various stages of phagocytosis, from particle engulfment to phagosome maturation and microbial degradation.
Signaling Pathways
The activation of Nox2 and the subsequent generation of ROS are tightly integrated with cellular signaling pathways that regulate phagocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function [frontiersin.org]
- 3. The Phagocyte NOX2 NADPH Oxidase in microbial killing and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nox2-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Nox2-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the NADPH oxidase 2 (Nox2) enzyme complex. Nox2 is a multi-subunit enzyme primarily expressed in phagocytic cells, but also found in other cell types like endothelial cells and neurons.[1][2] Its primary function is the regulated production of superoxide (O₂⁻), a precursor to other reactive oxygen species (ROS).[3][4][5] this compound is designed to interfere with the assembly or catalytic activity of the Nox2 complex, thereby reducing the production of ROS. This inhibition can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.[6][7][8]
Q2: What is a good starting concentration for this compound in my cell line?
A2: For a new cell line, a good starting point is to perform a dose-response experiment. Based on data from similar small molecule Nox2 inhibitors, a concentration range of 0.1 µM to 50 µM is recommended.[3][9][10] We suggest starting with a logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is inhibiting Nox2 activity in my cells?
A4: Nox2 activity can be assessed by measuring the production of ROS. Common methods include:
-
Luminol- or Lucigenin-based chemiluminescence assays: These assays detect superoxide.
-
Fluorescent probes: Dihydroethidium (DHE) is a common probe for superoxide, while 2',7'-dichlorofluorescin diacetate (DCFH-DA) detects general ROS.
-
Amplex Red assay: This assay measures hydrogen peroxide (H₂O₂), which is a downstream product of superoxide dismutation.[11]
You should observe a dose-dependent decrease in the ROS signal in the presence of this compound after stimulating the cells with a Nox2 activator like phorbol 12-myristate 13-acetate (PMA).[3][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of ROS production observed. | 1. Inactive this compound: Improper storage or handling may have degraded the compound. 2. Low Nox2 expression in the cell line: The chosen cell line may not express sufficient levels of Nox2. 3. Suboptimal stimulation of Nox2 activity: The concentration or incubation time of the Nox2 activator (e.g., PMA) may be insufficient. 4. Incorrect assay conditions: The ROS detection reagent may be degraded or used at a suboptimal concentration. | 1. Use a fresh aliquot of this compound. 2. Confirm Nox2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to express high levels of Nox2, such as differentiated HL-60 or THP-1 cells.[3] 3. Optimize the concentration and incubation time of the Nox2 activator. A typical concentration for PMA is 100 ng/mL to 1 µM.[3] 4. Include positive and negative controls in your assay to ensure proper functioning of all reagents. |
| High cell death or cytotoxicity observed. | 1. This compound concentration is too high: The inhibitor may have off-target effects at high concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Cell line is sensitive to Nox2 inhibition: Some cell types may rely on basal Nox2 activity for survival.[12][13] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the cytotoxic threshold. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% DMSO). 3. Reduce the incubation time with this compound or use a lower concentration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or differentiation status can affect Nox2 expression and activity. 2. Inconsistent preparation of this compound: Variations in the dilution of the stock solution can lead to different final concentrations. 3. Timing of treatment and analysis: The timing of inhibitor addition, stimulation, and measurement can impact the results. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. For differentiable cell lines like HL-60, ensure a consistent differentiation protocol. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Maintain a consistent and precise timeline for all experimental steps. |
Quantitative Data Summary
The following tables summarize typical data for small molecule Nox2 inhibitors. This data should be used as a reference for designing experiments with this compound.
Table 1: IC₅₀ Values of Select Nox2 Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Assay Method | IC₅₀ (µM) |
| TG15-132 | dHL60 | H₂O₂ production | 4.5 - 7.9 |
| GSK2795039 | K562 expressing Nox2 | ROS production | 0.18 |
| GSK2795039 | Primary mouse neutrophils | ROS production | 2.17 ± 1.11 |
| NCATS-SM7270 | Primary human neutrophils | ROS production | 4.09 ± 1.00 |
| NCATS-SM7270 | Primary mouse neutrophils | ROS production | 4.28 ± 1.05 |
| Bridged Tetrahydroisoquinoline 11g | Cellular Assay | ROS generation | 20 |
| Bridged Tetrahydroisoquinoline 11h | Cellular Assay | ROS generation | 32 |
Data compiled from multiple sources.[3][9][10][14]
Table 2: Example of a Dose-Response Experiment for this compound
| This compound Concentration (µM) | ROS Production (% of Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 55 | 95 |
| 10 | 15 | 92 |
| 50 | 5 | 70 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Nox2 Activation: Add a Nox2 activator, such as PMA (final concentration 1 µM), to all wells except for the negative control wells.
-
ROS Measurement: At the optimal time point after stimulation, measure ROS production using a suitable assay (e.g., DHE or Amplex Red).
-
Data Analysis: Plot the ROS production against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Assessing Cytotoxicity of this compound
-
Cell Seeding: Seed your cells in a 96-well plate as described above.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium, including a vehicle control.
-
Treatment: Treat the cells with the different concentrations of this compound for the desired experimental duration (e.g., 24 or 48 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay, such as an MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the cytotoxic concentration (e.g., CC₅₀).
Visualizations
Caption: Simplified Nox2 activation pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments where no inhibition by this compound is observed.
Caption: Potential impact of this compound on the AMPK/Akt/mTOR signaling pathway.
References
- 1. NOX2-Derived Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Consequences of the constitutive NOX2 activity in living cells: Cytosol acidification, apoptosis, and localized lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOX2-derived hydrogen peroxide impedes the AMPK/Akt-mTOR signaling pathway contributing to cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of NADPH oxidase-2 in the progression of the inflammatory response secondary to striatum excitotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NADPH oxidase 2 induces apoptosis in osteosarcoma: The role of reactive oxygen species in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting Nox2-IN-2 solubility issues
Welcome to the technical support center for Nox2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 33) is a potent inhibitor of NADPH Oxidase 2 (NOX2).[1] Its mechanism of action involves targeting the protein-protein interaction between p47phox and p22phox, which is a crucial step in the activation of the NOX2 enzyme complex.[1] The NOX2 complex is a primary source of reactive oxygen species (ROS) in inflammatory cells, and its inhibition is a key area of research in various diseases.[2][3]
Q2: I am observing precipitation of this compound when preparing my stock solution or diluting it into my aqueous assay buffer. What should I do?
A2: Precipitation is a common issue with hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Ensure you are using a suitable organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many small molecule inhibitors.[4][5]
-
Prepare a high-concentration stock solution first. It is often easier to fully dissolve the compound in a small volume of 100% DMSO.[4]
-
Use sonication or gentle warming. A sonicating water bath or warming the solution can help to dissolve the compound.[4][5] For a related compound, NOX2-IN-3, warming to 60°C is suggested.[5]
-
When diluting into an aqueous buffer, do so gradually. Adding the DMSO stock to the buffer drop-wise while vortexing can prevent immediate precipitation.[4]
-
Consider the components of your buffer. Salts in buffers can decrease the solubility of organic compounds.[4] You might try diluting the stock solution in pure water before the final dilution into your buffer.[4]
-
Incorporate a surfactant or co-solvent in your final solution. For in vitro assays, detergents like Tween-20 or Tween-80 can help maintain solubility.[4][5] Co-solvents like PEG300 have also been used for similar compounds.[5]
Q3: What solvents are recommended for this compound?
Q4: Are there established solvent formulations for similar NOX2 inhibitors that I can adapt?
A4: Yes, for the related inhibitor Nox2-IN-3, the following formulations have been successfully used to achieve a clear solution at ≥ 5 mg/mL[5]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
These can serve as a good starting point for optimizing the formulation for this compound.
Troubleshooting Guide
Issue: Precipitate formation during stock solution preparation.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Ensure you are using a sufficient volume of solvent to reach the desired concentration. Start with a higher solvent-to-solute ratio if needed. |
| Compound is poorly soluble in the chosen solvent at room temperature | Use a sonicating water bath to aid dissolution. Gentle warming can also be effective. For a related compound, heating to 60°C is suggested.[5] |
| Hygroscopic solvent | Use freshly opened DMSO, as absorbed water can significantly impact the solubility of some compounds.[5] |
Issue: Precipitate forms when diluting the DMSO stock into aqueous buffer.
| Possible Cause | Suggested Solution |
| "Salting out" effect | Salts in the buffer can reduce the solubility of the compound. Try performing an intermediate dilution step in deionized water before the final dilution into the buffer.[4] |
| Rapid change in solvent polarity | Add the DMSO stock to the aqueous buffer slowly and with constant mixing (e.g., vortexing or stirring). |
| Final concentration is above the solubility limit in the aqueous medium | Reduce the final concentration of the inhibitor in your assay. You can also try incorporating a low percentage of a detergent like Tween-20 or Tween-80 (e.g., 0.01-0.1%) into your final assay buffer to act as a solubilizing agent.[4] |
Quantitative Data Summary
The following table summarizes the solubility information for a related compound, Nox2-IN-3 , which can be used as a reference for formulating this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (134.26 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO. | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.43 mM) | Results in a clear solution. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.43 mM) | Results in a clear solution. | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO (preferably newly opened to avoid moisture) to achieve the desired high concentration (e.g., 25 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
-
If solids persist, gently warm the solution to 37-60°C for a short period, with intermittent vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For a similar compound, storage at -80°C for up to 6 months is recommended.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for In Vitro Assays
-
Thaw a single aliquot of the high-concentration this compound stock solution.
-
Prepare your final aqueous assay buffer. Consider adding a surfactant like Tween-20 to a final concentration of 0.01% to improve solubility.
-
Perform serial dilutions. First, dilute the high-concentration DMSO stock into 100% DMSO to get to a more manageable intermediate concentration.
-
For the final dilution into the aqueous buffer, add the DMSO stock solution drop-wise to the vigorously vortexing buffer. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent effects on the cells or proteins.[4]
-
Visually inspect the final solution for any signs of precipitation. If cloudiness appears, you may need to lower the final concentration of this compound or optimize the buffer composition.
Visualizations
Caption: NOX2 enzyme activation pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Nox2-IN-2 Experiments
Welcome to the technical support center for Nox2-IN-2, a potent inhibitor of NADPH Oxidase 2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nox2 that functions by targeting and disrupting the protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox.[1][2] This interaction is a critical step in the assembly and activation of the Nox2 enzyme complex. By preventing this association, this compound effectively blocks the production of reactive oxygen species (ROS) derived from Nox2.[1]
Q2: What is the potency of this compound?
A2: this compound has a high potency with a reported inhibition constant (Ki) of 0.24 μM for the p47phox-p22phox interaction.[1]
Q3: How should I store this compound?
A3: For long-term storage, this compound diTFA should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] It is crucial to keep the compound sealed and away from moisture.[1] For stock solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of Nox2 activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Always store at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] |
| Incomplete Dissolution: The compound may not be fully dissolved in the experimental buffer. | Ensure complete dissolution of this compound in the vehicle (e.g., DMSO) before diluting into the aqueous experimental medium. Gentle warming or sonication might aid dissolution, but stability under these conditions should be verified.[3] | |
| Incorrect Assay Timing: this compound inhibits the assembly of the Nox2 complex. If added after the complex is fully assembled and activated, its inhibitory effect may be reduced. | Pre-incubate the cells or cell lysates with this compound before adding the stimulus (e.g., PMA) to allow the inhibitor to block the p47phox-p22phox interaction. | |
| High background signal or off-target effects | Non-specific Inhibition: At high concentrations, small molecule inhibitors can exhibit off-target effects. | Perform a dose-response curve to determine the optimal concentration of this compound that provides maximal Nox2 inhibition with minimal off-target effects. Compare results with a known, well-characterized Nox2 inhibitor if possible. |
| Interference with ROS Detection Assay: The chemical structure of this compound might interfere with the fluorescent or chemiluminescent probes used for ROS detection. | Run a cell-free control experiment to check if this compound directly quenches the signal or reacts with the detection probe in the absence of Nox2 activity. Consider using multiple, mechanistically different ROS detection methods to confirm results.[4] | |
| Cell Toxicity | High Compound Concentration: The concentration of this compound or the vehicle (e.g., DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your experiment to determine the cytotoxic concentration of this compound and the vehicle. Ensure the final concentration of the vehicle is well-tolerated by the cells. |
| Poor in vivo efficacy | Low Bioavailability/Poor Pharmacokinetics: The compound may have poor solubility in physiological fluids, rapid metabolism, or poor tissue distribution. | For in vivo studies, consider using a formulation that enhances solubility and stability. A related compound, Nox2-IN-3, has been formulated using PEG300, Tween-80, and saline for in vivo use.[3] Pharmacokinetic studies may be necessary to determine the optimal dosing regimen. |
Experimental Protocols
In Vitro Nox2 Inhibition Assay using PMA-differentiated HL-60 Cells
This protocol describes a cellular assay to measure the inhibitory effect of this compound on Nox2-mediated ROS production in a human neutrophil-like cell line.
1. Cell Culture and Differentiation:
- Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- To differentiate HL-60 cells into a neutrophil-like phenotype expressing functional Nox2, treat the cells with 1.3% DMSO or 1 µM all-trans-retinoic acid (ATRA) for 4-6 days.[5][6]
2. Assay Procedure:
- Harvest the differentiated HL-60 (dHL-60) cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
- Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
- Add the diluted this compound or vehicle to the cell suspension and pre-incubate for 30-60 minutes at 37°C.
- Add a ROS detection probe (e.g., Amplex Red for H₂O₂ or luminol/isoluminol for superoxide).
- Initiate Nox2 activation by adding a stimulus, such as phorbol 12-myristate 13-acetate (PMA), at a final concentration of 100-200 ng/mL.
- Immediately measure the production of ROS over time using a plate reader (fluorescence or luminescence).
3. Data Analysis:
- Calculate the rate of ROS production for each concentration of this compound.
- Normalize the data to the vehicle control.
- Plot the normalized ROS production against the log of the this compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Caption: Nox2 activation pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for in vitro Nox2 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using Novel Nox2 Inhibitors
Welcome to the technical support center for our novel NADPH Oxidase 2 (Nox2) inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using our potent and selective Nox2 inhibitors, such as Nox2-IN-2, while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this Nox2 inhibitor?
A1: Our novel Nox2 inhibitor is designed to be a highly potent and selective antagonist of the Nox2 enzyme complex. It functions by preventing the proper assembly and activation of the complex, which is a critical step for the production of superoxide and subsequent reactive oxygen species (ROS).[1][2] The activation of Nox2 is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound cytochrome b558, which consists of gp91phox (also known as Nox2) and p22phox.[1][2][3] Our inhibitor may interfere with key protein-protein interactions, such as the binding of p47phox to p22phox, thereby preventing the formation of the active enzyme complex.[1]
Q2: What are the potential off-target effects of this Nox2 inhibitor?
A2: While our Nox2 inhibitors are designed for high specificity, off-target effects are a possibility with any small molecule inhibitor. Potential off-target effects could include interactions with other Nox isoforms (Nox1, Nox3, Nox4, Nox5, Duox1, Duox2), as many inhibitors show some level of cross-reactivity.[4][5] Other potential off-targets could include flavoproteins or enzymes with similar structural motifs in their binding pockets.[5] It is also important to consider that some compounds may have intrinsic antioxidant properties, which could be mistaken for specific Nox2 inhibition.[5]
Q3: How can I be sure that the observed effects in my experiment are due to Nox2 inhibition and not off-target effects?
A3: This is a critical question in pharmacological studies. A multi-pronged approach is recommended to validate the on-target effects of the inhibitor. This includes using multiple, structurally distinct Nox2 inhibitors to see if they produce the same biological effect, employing genetic knockout or knockdown (siRNA) of Nox2 as a control, and performing rescue experiments. Additionally, assessing the inhibitor's effect on other Nox isoforms and a panel of kinases can help rule out common off-target activities.
Q4: What is the recommended concentration range for using this inhibitor in cell culture experiments?
A4: The optimal concentration will vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve to determine the IC50 for Nox2 inhibition in your specific system. As a starting point, a concentration range of 10 nM to 10 µM is often effective for potent inhibitors. It is crucial to also assess cell viability at these concentrations to ensure the observed effects are not due to cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of ROS production. | 1. Inhibitor degradation. 2. Suboptimal inhibitor concentration. 3. Cell type does not express sufficient levels of Nox2. 4. Assay interference. | 1. Prepare fresh inhibitor solutions for each experiment. 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm Nox2 expression in your cell line via Western blot or qPCR. 4. Some ROS detection dyes can be affected by inhibitors; consider using an alternative ROS detection method.[5] |
| Observed effects are not consistent with known Nox2 biology. | 1. Off-target effects of the inhibitor. 2. The biological process under investigation is not solely dependent on Nox2. | 1. See "Experimental Protocols for Validating Specificity" section. 2. Use Nox2 knockout/knockdown models to confirm the role of Nox2 in the observed phenotype. |
| Cell death or morphological changes observed at effective inhibitor concentrations. | 1. Cytotoxicity of the inhibitor. 2. On-target toxicity due to the essential role of Nox2 in the specific cell type. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment. Use the lowest effective, non-toxic concentration. 2. This may be an unavoidable consequence in certain contexts. Consider shorter treatment durations or alternative experimental approaches. |
Experimental Protocols for Validating Specificity
1. Western Blot for Inhibition of p47phox Translocation
-
Principle: Nox2 activation requires the translocation of the cytosolic subunit p47phox to the cell membrane. A specific Nox2 inhibitor should prevent this translocation.[1]
-
Methodology:
-
Pre-treat cells with the Nox2 inhibitor or vehicle control for the desired time.
-
Stimulate the cells with a known Nox2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Fractionate the cells to separate the membrane and cytosolic components.
-
Perform a Western blot on both fractions using an antibody against p47phox.
-
A successful inhibition will show a decrease in p47phox in the membrane fraction of inhibitor-treated cells compared to the stimulated control.
-
2. In Vitro Nox Isoform Selectivity Assay
-
Principle: To determine the selectivity of the inhibitor against other Nox isoforms.
-
Methodology:
-
Use cell lines individually overexpressing different Nox isoforms (Nox1, Nox2, Nox4, Nox5).
-
Treat each cell line with a range of concentrations of the Nox2 inhibitor.
-
Stimulate the cells to induce ROS production (note: Nox4 is constitutively active).[3]
-
Measure ROS production using a suitable assay (e.g., Amplex Red or luminol-based assays).
-
Calculate the IC50 for each Nox isoform to determine the selectivity profile.
-
3. Kinase Panel Screening
-
Principle: To identify potential off-target effects on a broad range of kinases, which are common off-targets for small molecule inhibitors.
-
Methodology:
-
Submit the inhibitor to a commercial kinase screening service.
-
These services typically test the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
-
The results will provide a percentage of inhibition for each kinase, highlighting potential off-target interactions.
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for a novel Nox2 inhibitor.
Table 1: Inhibitory Activity against a Panel of Nox Isoforms
| Nox Isoform | IC50 (µM) |
| Nox1 | > 50 |
| Nox2 | 0.15 |
| Nox4 | > 50 |
| Nox5 | 25.8 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| HL-60 | Vehicle | - | 100 |
| This compound | 1 | 98.5 | |
| This compound | 10 | 95.2 | |
| This compound | 50 | 65.1 |
Visualizing Key Processes
To further aid in understanding the context of Nox2 inhibition, the following diagrams illustrate the Nox2 activation pathway and a general workflow for validating inhibitor specificity.
References
- 1. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Nox2-IN-2 Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Nox2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the NADPH oxidase 2 (Nox2) enzyme. The Nox2 complex, primarily expressed in phagocytic cells, is a major source of reactive oxygen species (ROS). It consists of a membrane-bound catalytic subunit, gp91phox (also known as Nox2), and p22phox, as well as several cytosolic regulatory subunits (p47phox, p67phox, p40phox, and Rac GTPase).[1][2][3] Upon cell stimulation, the cytosolic subunits translocate to the membrane and assemble with the catalytic core, leading to the transfer of electrons from NADPH to molecular oxygen to produce superoxide (O2•−).[1][2][4] this compound is designed to interfere with this process, thereby reducing the production of ROS. The precise binding site and inhibitory mechanism should be confirmed with the specific product datasheet.
Q2: What are the common challenges encountered with the in vivo delivery of small molecule inhibitors like this compound?
A2: A primary challenge for many new chemical entities, including potentially this compound, is poor aqueous solubility.[5][6] This can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and complicating the establishment of a clear dose-response relationship.[5] Formulation strategies are often necessary to improve solubility and absorption.[5][6][7]
Q3: What are some potential off-target effects to consider when using a Nox2 inhibitor?
A3: While Nox2 is a key target for inflammatory and neurodegenerative diseases, it also plays a crucial role in innate immunity.[4][8][9] Inhibition of Nox2 could potentially compromise the host's defense against pathogens.[9] Therefore, it is important to monitor for signs of immunosuppression in animal models. Additionally, structural similarities between Nox isoforms may lead to off-target inhibition of other Nox family members, although the specificity profile of this compound should be detailed in its product documentation.[8]
Q4: How can I assess the target engagement of this compound in my in vivo model?
A4: Target engagement can be assessed by measuring the downstream effects of Nox2 activity. This can include quantifying ROS levels in tissue homogenates or specific cell populations using assays like the dihydroethidium (DHE) oxidation assay.[10] Another approach is to measure the phosphorylation of Nox2 subunits, such as p47phox, which is a key step in the activation of the enzyme complex.[11] This can be evaluated by Western blotting of tissue lysates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability / High Variability in Efficacy | Poor aqueous solubility of this compound. | Formulation Optimization: • Co-solvents: Use a mixture of solvents to improve solubility. Common examples include DMSO, ethanol, and polyethylene glycol (PEG). However, be mindful of potential solvent toxicity in vivo. • Surfactants: Incorporate surfactants like Tween 80 or Solutol HS-15 to create micellar formulations that can enhance solubility and stability.[5] • Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[7][12] • Particle size reduction: Micronization or nanonization of the compound can increase the surface area for dissolution.[5][6] |
| No Observed Effect at Expected Therapeutic Dose | Inadequate dosing or rapid metabolism. | Pharmacokinetic (PK) Studies: Conduct a preliminary PK study to determine the half-life, clearance, and volume of distribution of this compound in your animal model. This will inform the appropriate dosing regimen (dose and frequency). Dose-response study: Perform a dose-escalation study to identify the optimal therapeutic dose. |
| Inconsistent Results Between Experiments | Instability of the formulated compound. | Formulation Stability: Assess the stability of your this compound formulation over time and under different storage conditions. Prepare fresh formulations for each experiment if stability is a concern. Route of Administration: Ensure consistent administration of the compound. For oral gavage, ensure the compound is delivered directly to the stomach. For intraperitoneal (IP) or intravenous (IV) injections, ensure proper technique to avoid leakage or incorrect placement. |
| Signs of Toxicity in Animal Models (e.g., weight loss, lethargy) | Solvent toxicity or off-target effects of this compound. | Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation excipients. Toxicity Assessment: Monitor animal health closely. Consider reducing the dose or exploring alternative, less toxic formulation strategies.[5] Perform basic toxicology assessments, such as monitoring liver enzymes. |
Quantitative Data Summary
Note: As specific quantitative data for this compound is not publicly available, the following tables provide example data for other well-characterized Nox2 inhibitors to serve as a reference for experimental design.
Table 1: In Vitro Potency of Select Nox2 Inhibitors
| Inhibitor | Target | IC50 | Assay System |
| GSK2795039 | Nox2 | 0.18 µM | Cell-based assay |
| Nox2ds-tat | Nox2 | 0.74 µM | Cell-based assay[9] |
| VAS2870 | Nox1, Nox2, Nox4 | ~10 µM | Cell-free assay[13] |
Table 2: Example In Vivo Dosing for Nox2 Inhibitors in Rodent Models
| Inhibitor | Animal Model | Dose | Route of Administration | Reference Study Finding |
| GSK2795039 | Mouse model of influenza A infection | 100 mg/kg | Not specified | Reduced viral burden and ROS formation.[14] |
| gp91ds-tat | Mouse model of spinal cord injury | Not specified | Systemic | Reduced oxidative stress and cytokine production.[11] |
| LMH001 | Mouse model of vascular oxidative stress | 2.5 mg/kg | Not specified | Reduced AngII-induced ROS production and hypertension.[14] |
Experimental Protocols
Protocol 1: General Formulation Protocol for a Poorly Soluble Inhibitor for In Vivo Oral Administration
-
Solubility Screening:
-
Determine the approximate solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, corn oil) and surfactants (e.g., Tween 80, Cremophor EL).
-
-
Formulation Preparation (Example using a co-solvent/surfactant system):
-
Weigh the required amount of this compound.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Use minimal volume.
-
In a separate tube, mix the co-solvents and surfactants (e.g., PEG400 and Tween 80).
-
Slowly add the dissolved this compound solution to the co-solvent/surfactant mixture while vortexing.
-
Add saline or water to reach the final desired concentration and volume.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the predetermined dose.
-
Always include a vehicle control group receiving the same formulation without this compound.
-
Protocol 2: Measurement of ROS Production in Tissue Homogenates
-
Tissue Collection:
-
At the desired time point after this compound administration, euthanize the animal and perfuse with cold PBS to remove blood.
-
Rapidly dissect the target tissue and flash-freeze in liquid nitrogen or proceed immediately to homogenization.
-
-
Homogenization:
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
ROS Assay (e.g., Dihydroethidium - DHE):
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add DHE solution to each well to a final concentration of ~10 µM.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~518 nm excitation and ~606 nm emission for oxidized DHE).
-
Normalize the fluorescence signal to the protein concentration.
-
Visualizations
Caption: Nox2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOX2 - Wikipedia [en.wikipedia.org]
- 4. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NOX2 reduces locomotor impairment, inflammation, and oxidative stress after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Nox2-IN-2 Toxicity in Cell Lines
Welcome to the technical support center for Nox2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and addressing potential issues related to cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 33) is a potent inhibitor of NADPH oxidase 2 (Nox2).[1][2][3] It functions by targeting the protein-protein interaction between the p47phox and p22phox subunits, which is a critical step for the activation of the Nox2 enzyme complex.[1][2][3] By disrupting this interaction, this compound prevents the assembly of the active enzyme and subsequently inhibits the production of reactive oxygen species (ROS) derived from Nox2.[1][2][3] It has a reported Ki of 0.24 μM.[1][2][3]
Q2: I am observing significant cell death in my cell line after treatment with this compound. Is this expected?
While this compound is designed to be a specific inhibitor, it is possible to observe cytotoxicity, especially at high concentrations or in sensitive cell lines. The expected outcome of Nox2 inhibition is a reduction in ROS production, which can have various downstream effects on cell signaling, proliferation, and survival.[4][5] In some cancer cell lines, for example, Nox2-derived ROS are important for cell proliferation and survival, so its inhibition could lead to cell cycle arrest and apoptosis.[6]
It is crucial to determine if the observed cell death is an on-target effect (i.e., a consequence of Nox2 inhibition) or due to off-target toxicity. We recommend performing a dose-response experiment to determine the IC50 for Nox2 inhibition and a CC50 for cytotoxicity in your specific cell line.
Q3: How can I determine if the cytotoxicity I am observing is specific to Nox2 inhibition?
To determine the specificity of the cytotoxic effect, you can perform several control experiments:
-
Use a structurally different Nox2 inhibitor: Compare the effects of this compound with another known Nox2 inhibitor that has a different chemical structure and mechanism of action. If both inhibitors produce a similar cytotoxic phenotype, it is more likely to be an on-target effect.
-
Use a negative control compound: A structurally similar but inactive compound can help rule out non-specific toxicity related to the chemical scaffold.
-
Rescue experiment: If the cytotoxicity is due to the depletion of ROS, you might be able to rescue the cells by adding a low, non-toxic concentration of exogenous H2O2.
-
Use cell lines with varying Nox2 expression: Compare the cytotoxicity of this compound in your target cell line with a cell line that has low or no Nox2 expression. Higher toxicity in Nox2-expressing cells would suggest an on-target effect.
-
Gene knockdown/knockout: The most definitive control is to use siRNA or CRISPR/Cas9 to reduce or eliminate Nox2 expression in your cell line. If this compound no longer causes cytotoxicity in these modified cells, the effect is on-target.
Q4: What are the potential off-target effects of small molecule inhibitors like this compound?
While specific off-target effects for this compound are not widely reported, small molecule inhibitors can potentially interact with other proteins, especially at higher concentrations. Some known off-target effects of other Nox inhibitors include acting as general antioxidants or inhibiting other flavoproteins.[6][7] It is good practice to assess the specificity of your inhibitor in your experimental system.
Q5: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. We recommend starting with a dose-response curve to determine the effective concentration for Nox2 inhibition in your system. A common starting point for in vitro cell-based assays is to test a range of concentrations from low nanomolar to high micromolar (e.g., 10 nM to 100 µM). The reported Ki of 0.24 µM can serve as a guide for the expected effective concentration range.[1][2][3] Always use the lowest effective concentration to minimize the risk of off-target effects and cytotoxicity.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when using this compound in cell culture.
| Issue | Potential Causes | Troubleshooting Steps |
| High level of cell death observed at expected effective concentrations. | 1. On-target cytotoxicity: Nox2 activity is essential for the survival of your cell line. 2. Off-target toxicity: The compound is affecting other cellular targets. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 4. Compound instability or precipitation: The compound is not fully dissolved or is degrading in the culture medium. | 1. Perform a dose-response curve for cytotoxicity (CC50) and compare it to the dose-response for Nox2 inhibition (IC50). A large window between the IC50 and CC50 suggests on-target toxicity is less likely at effective concentrations. 2. Conduct control experiments to assess specificity (see FAQ Q3). 3. Ensure the final solvent concentration is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a solvent-only control. 4. Check the solubility of this compound in your culture medium. Visually inspect for any precipitation. Prepare fresh stock solutions and dilute them in pre-warmed medium immediately before use. |
| No or low inhibitory effect on Nox2 activity. | 1. Incorrect compound concentration. 2. Compound degradation. 3. Cell line is not responsive or has low Nox2 expression. 4. Assay for measuring Nox2 activity is not sensitive enough. | 1. Verify the concentration of your stock solution. 2. Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. 3. Confirm Nox2 expression in your cell line using techniques like Western blot or qPCR. 4. Optimize your ROS detection assay. Ensure you are using a sensitive and appropriate probe for the type of ROS produced by Nox2 (superoxide). Include positive and negative controls for your assay. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Cell passage number. | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Monitor cell passage number as prolonged culturing can alter cellular characteristics, including Nox2 expression and sensitivity to inhibitors. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium and add the prepared compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Cell Type | Nox2 Expression | CC50 (µM) after 48h treatment |
| HL-60 | Human promyelocytic leukemia | High | 15.2 |
| A549 | Human lung carcinoma | Moderate | 45.8 |
| HEK293 | Human embryonic kidney | Low/None | > 100 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH Oxidase NOX2 Defines a New Antagonistic Role for Reactive Oxygen Species and cAMP/PKA in the Regulation of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nox2-IN-2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nox2-IN-2 in their experiments. The information is designed to address specific issues that may be encountered during assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the NOX2 enzyme?
The NADPH oxidase 2 (NOX2) is a multi-subunit enzyme complex responsible for the regulated production of reactive oxygen species (ROS).[1][2][3] The catalytic core of the enzyme is composed of two transmembrane proteins, gp91phox (also known as NOX2) and p22phox.[1] In its inactive state, the regulatory subunits p40phox, p47phox, and p67phox, along with the small GTPase Rac, reside in the cytosol.[1][4][5]
Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation of p47phox.[1][6] This phosphorylation event triggers the translocation of the cytosolic subunits to the membrane, where they assemble with the catalytic core to form the active enzyme complex.[1][3] The activated NOX2 enzyme then transfers electrons from NADPH in the cytosol to molecular oxygen on the other side of the membrane, generating superoxide (O2•−) as its primary product.[1] Superoxide can then be converted to other ROS, such as hydrogen peroxide (H2O2), either spontaneously or through the action of superoxide dismutase (SOD).[1][7]
References
- 1. Unlocking the power of NOX2: A comprehensive review on its role in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic computational modeling of the kinetics and regulation of NADPH oxidase 2 assembly and activation facilitating superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nox2-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Nox2-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nox2 and what is its primary function?
A1: Nox2, also known as NADPH oxidase 2 or gp91phox, is a transmembrane enzyme that plays a crucial role in the innate immune system.[1] Its primary function is to generate superoxide radicals (O2•−) by transferring electrons from NADPH inside the cell across the membrane to molecular oxygen.[1] These superoxide radicals are a key component of the respiratory burst used by phagocytic cells to kill pathogens. They can also act as signaling molecules in various cellular processes.
Q2: What is the mechanism of Nox2 activation?
A2: Nox2 is a multi-subunit enzyme complex. In its inactive state, the catalytic subunit Nox2 (gp91phox) is in a membrane-bound complex with p22phox. Activation is a multi-step process that requires the assembly of several cytosolic regulatory subunits: p47phox, p67phox, p40phox, and the small GTPase Rac. Upon cellular stimulation, p47phox is phosphorylated, leading to a conformational change that allows it and the other cytosolic subunits to translocate to the membrane and assemble with the Nox2/p22phox complex, activating the enzyme to produce superoxide.
Q3: What is the scientific rationale for inhibiting Nox2?
A3: While essential for immune defense, the overactivation of Nox2 can lead to excessive production of reactive oxygen species (ROS), contributing to oxidative stress and the pathology of various diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.[1] In some cancers, such as acute myeloid leukemia (AML), increased Nox2 expression and activity have been linked to chemoresistance.[2] Therefore, inhibiting Nox2 is a therapeutic strategy to reduce oxidative damage and overcome drug resistance in these contexts.
Q4: What is this compound and how is it expected to work?
A4: this compound is a selective inhibitor designed to target the Nox2 enzyme. Its mechanism of action is to block the catalytic activity of Nox2, thereby preventing the production of superoxide radicals and subsequent reactive oxygen species (ROS). This inhibition is expected to reduce oxidative stress and potentially re-sensitize resistant cells to other therapeutic agents.
Troubleshooting Guide: Resistance to this compound
This guide addresses common issues researchers may face when observing a lack of efficacy or resistance to this compound in their experimental models.
Q1: My cells are not responding to this compound treatment. How can I confirm that the inhibitor is engaging its target?
A1: Lack of cellular response could be due to poor compound stability, low cell permeability, or rapid efflux. A Cellular Thermal Shift Assay (CETSA) can be performed to verify direct binding of this compound to the Nox2 protein within the cell.[3][4][5][6][7] An increase in the thermal stability of Nox2 in the presence of this compound indicates target engagement.
Q2: I've confirmed target engagement with CETSA, but my cells are still resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to enzyme inhibitors can arise through several mechanisms. For this compound, plausible mechanisms include:
-
Upregulation of Nox2 expression: The cell may compensate for the inhibition by increasing the expression of the Nox2 enzyme or its subunits.
-
Mutations in the Nox2 gene (CYBB): A mutation in the binding site of this compound could prevent the inhibitor from binding effectively.
-
Activation of compensatory signaling pathways: The cell might activate other pathways to generate ROS or bypass the effects of Nox2 inhibition.
-
Increased drug efflux: The cells may be actively pumping this compound out, preventing it from reaching its target at a sufficient concentration.
Q3: How can I investigate if increased Nox2 expression is the cause of resistance?
A3: You can assess the expression levels of the Nox2 catalytic subunit (gp91phox) and other essential subunits (p22phox, p47phox, p67phox) in your resistant cells compared to sensitive parental cells using Western blotting. A significant increase in the protein levels of these subunits in the resistant cells would suggest that upregulation is a contributing factor to the observed resistance.
Q4: What should I do if I suspect a mutation in the Nox2 gene?
A4: If you hypothesize that a mutation is preventing this compound from binding, you can sequence the CYBB gene (which encodes the gp91phox subunit of Nox2) in your resistant cell line and compare it to the sequence from the sensitive parental cell line. Pay close attention to the regions predicted to be the binding site for the inhibitor.
Q5: My resistant cells show no change in Nox2 expression or sequence. How can I check for compensatory ROS production?
A5: Even with Nox2 inhibited, cells might generate ROS through other mechanisms, such as other Nox isoforms or mitochondrial respiration. You can measure total cellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[8][9][10][11][12] If ROS levels remain high in your resistant cells after treatment with this compound, it suggests a compensatory mechanism is at play.
Data Presentation
Table 1: IC50 Values of Selected Nox2 Inhibitors
| Inhibitor | IC50 (µM) | Cell Line/Assay Condition | Reference |
| TG15-132 | 4.5 | dHL60 cells, H2O2 production | [13] |
| TG15-139 | 3.0 | dHL60 cells, H2O2 production | [13] |
| C6 | ~1 | HL-60 cells, ROS production | [14] |
| C14 | ~1 | HL-60 cells, ROS production | [14] |
| DPI | 0.9 | Neutrophil NOX2 system | [15] |
| VAS2870 | 1.1 | NOX2 isoform | [16] |
Table 2: Gene Expression of Nox2 Subunits in Daunorubicin-Resistant (DNR-R) HL-60 Cells
| Gene | Subunit | Fold Change in DNR-R vs. Parental | Reference |
| CYBB | gp91phox (Nox2) | Upregulated | [17][18] |
| CYBA | p22phox | Upregulated | [17][18] |
| NCF1 | p47phox | Upregulated | [17][18] |
| NCF2 | p67phox | Upregulated | [17][18] |
| NCF4 | p40phox | Upregulated | [17][18] |
| RAC2 | Rac2 | Upregulated | [17][18] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay [19][20]
This protocol is for determining the cytotoxic effect of this compound on adherent cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Adherent cells in culture
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Nox2 Subunits [21][22][23][24][25]
This protocol describes the detection of Nox2 subunits (gp91phox, p22phox, p47phox, p67phox) by Western blotting.
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against gp91phox, p22phox, p47phox, p67phox, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Protocol 3: Measurement of Intracellular ROS using DCF-DA [8][9][10][11][12]
This protocol is for the detection of total cellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
DMSO
-
Serum-free medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and/or other compounds as required for your experiment. Include a positive control for ROS generation (e.g., H2O2 or PMA).
-
Prepare a 10 µM working solution of DCF-DA in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCF-DA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
Visualizations
Caption: Nox2 Signaling Pathway Activation.
Caption: Experimental Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Decision Tree for this compound Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The NADPH oxidase NOX2 is a marker of adverse prognosis involved in chemoresistance of acute myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 12. nanopartikel.info [nanopartikel.info]
- 13. mdpi.com [mdpi.com]
- 14. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The NADPH oxidase NOX2 is a marker of adverse prognosis involved in chemoresistance of acute myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Structural Insights into Nox4 and Nox2: Motifs Involved in Function and Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
Validation & Comparative
Selective Inhibition of Nox2: A Comparative Analysis of NCATS-SM7270
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the NADPH oxidase 2 (Nox2) inhibitor, NCATS-SM7270, against other Nox isoforms. The information presented is based on published experimental data to aid in the evaluation of this compound for research and drug development purposes.
Selectivity Profile of NCATS-SM7270 Against Nox Isoforms
NCATS-SM7270, an optimized small molecule derived from GSK2795039, demonstrates significantly improved specificity for Nox2 over other Nox family members.[1] This enhanced selectivity makes it a valuable tool for investigating the specific roles of Nox2 in various physiological and pathological processes.
Data Summary
The inhibitory activity of NCATS-SM7270 against Nox1, Nox2, Nox3, Nox4, and Nox5 has been quantified using cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Isoform | IC50 of NCATS-SM7270 |
| Nox1 | Marginal activity at ~100x the Nox2 IC50 |
| Nox2 | ~2-fold improvement in potency compared to GSK2795039 |
| Nox3 | No detectable activity |
| Nox4 | No detectable activity |
| Nox5 | Marginal activity at ~100x the Nox2 IC50 |
Data sourced from whole-cell assays in expi293 cells expressing the indicated Nox family member.[2]
Experimental Protocols
The determination of the isoform selectivity of NCATS-SM7270 was conducted using a whole-cell assay with transient overexpression of the different Nox isoforms. A general workflow for identifying and characterizing Nox inhibitors is outlined below.
General Workflow for Screening and Validation of Nox Inhibitors
A comprehensive strategy for the discovery and validation of Nox inhibitors involves a multi-step process to ensure specificity and rule out off-target effects.[3]
-
Primary High-Throughput Screening (HTS): Large compound libraries are screened using cell-based assays that measure the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[4][5] Fluorescent or luminescent probes (e.g., hydropropidine, coumarin boronic acid, Amplex Red) are employed for detection.[4][6]
-
Hit Confirmation and Dose-Response Analysis: Compounds that show inhibitory activity in the primary screen are further tested to confirm their activity and determine their potency (IC50) through dose-response curves.[7]
-
Selectivity Profiling: Confirmed hits are then tested against a panel of different Nox isoforms to determine their selectivity. This is often done using cells specifically expressing each isoform.[8]
-
Orthogonal and Confirmatory Assays: To validate the mechanism of action and rule out artifacts, a series of secondary assays are performed. These can include:
-
Oxygen Consumption Measurements: Directly measuring the enzymatic activity of Nox isoforms.[4]
-
Electron Paramagnetic Resonance (EPR) Spin Trapping: A specific method for the detection and quantification of superoxide.[4]
-
Cell-Free Assays: Using purified enzyme components to confirm direct inhibition.[3]
-
Cytotoxicity Assays: To ensure that the observed inhibition is not due to cell death.[4]
-
-
In Vivo Validation: The most promising candidates are then tested in animal models of diseases where Nox2 is implicated to evaluate their efficacy and pharmacokinetic properties.[1]
Visualizing the Process and Pathway
To better understand the experimental approach and the biological context of Nox2 inhibition, the following diagrams are provided.
Caption: Experimental workflow for Nox inhibitor discovery.
Caption: Nox2 signaling pathway and inhibition.
Conclusion
The available data strongly indicate that NCATS-SM7270 is a potent and highly selective inhibitor of the Nox2 isoform.[1][9][10] Its limited activity against other Nox family members makes it a superior tool for dissecting the specific contributions of Nox2 to cellular signaling and disease pathogenesis. For researchers investigating inflammatory conditions, neurodegenerative diseases, and cardiovascular disorders where Nox2 is implicated, NCATS-SM7270 represents a significant advancement over less specific Nox inhibitors.
References
- 1. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of NOX Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Nox2 Inhibitors: GSK2795039 versus TG15-132
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two notable inhibitors of NADPH Oxidase 2 (Nox2), GSK2795039 and the more recently identified TG15-132. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and selectivity.
The NADPH Oxidase (Nox) family of enzymes are key producers of reactive oxygen species (ROS) and play crucial roles in various physiological and pathological processes. Nox2, the phagocytic NADPH oxidase, is a major source of ROS in inflammatory cells and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2] This has spurred the development of specific Nox2 inhibitors as potential therapeutic agents. This guide focuses on a comparative analysis of GSK2795039, a well-characterized Nox2 inhibitor, and TG15-132, a novel inhibitor with promising attributes.
Mechanism of Action
GSK2795039 is a potent and selective small molecule inhibitor of Nox2.[3] It functions as an NADPH competitive inhibitor, directly competing with the enzyme's substrate to block its activity.[3][4] This mechanism has been demonstrated in various cell-free and cell-based assays, where GSK2795039 effectively inhibits both ROS production and NADPH consumption.[3]
TG15-132 , a more recently identified Nox2 inhibitor, has also shown potent inhibition of Nox2 activity in cell-based assays.[1] While its precise mechanism of inhibition is still under investigation, it is suggested to involve both direct interaction with Nox2 subunits and potential transcriptional regulation of the expression of these subunits.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for GSK2795039 and TG15-132, providing a clear comparison of their inhibitory activities and selectivity.
Table 1: In Vitro Inhibitory Activity of GSK2795039 and TG15-132 against Nox2
| Parameter | GSK2795039 | TG15-132 | Reference(s) |
| Cell-Free Assays (pIC50) | ~6.0 | Not Reported | [5] |
| Cell-Based ROS Production (pIC50) | 6.60 ± 0.075 (Human PBMCs) | Low micromolar IC50 | [1][3] |
| Cell-Based Oxygen Consumption | Potent Inhibition | Potent Inhibition | [1][3] |
| NADPH Consumption (pIC50) | 6.60 ± 0.13 | Not Reported | [6] |
Table 2: Selectivity Profile of GSK2795039
| Target | GSK2795039 (pIC50) | Reference(s) |
| Nox1 | < 5 | [6] |
| Nox3 | < 5 | [6] |
| Nox4 | < 5 | [6] |
| Nox5 | < 5 | [6] |
| Xanthine Oxidase | 4.54 ± 0.16 | [6] |
| endothelial Nitric Oxide Synthase (eNOS) | < 4 | [6] |
Note: A lower pIC50 value indicates weaker inhibition.
In Vivo Studies:
GSK2795039 has demonstrated efficacy in multiple in vivo models. In a murine model of paw inflammation, systemic administration of GSK2795039 abolished the production of ROS by activated Nox2.[3] Furthermore, it showed protective effects in a mouse model of acute pancreatitis.[3]
TG15-132 has shown a long plasma half-life (5.6 h) and excellent brain permeability in rodent models, suggesting its potential for treating central nervous system disorders.[1] Chronic dosing in mice did not reveal any toxic effects on vital organs.[1] A direct comparative study in PMA-treated THP-1 cells indicated that TG15-132 (at 3 µM) was significantly more effective than GSK2795039 (at 3 µM) in reducing the expression of p47phox, IL-1β, and TNF.
Experimental Protocols
Cell-Based Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the inhibitory effect of compounds on Nox2-mediated ROS production in a cellular context.
Methodology:
-
Cell Culture and Differentiation: Human promyelocytic leukemia cells (HL-60) are differentiated into a neutrophil-like phenotype by incubation with dimethyl sulfoxide (DMSO).
-
Inhibitor Pre-incubation: Differentiated HL-60 cells are pre-incubated with varying concentrations of the test inhibitor (e.g., GSK2795039 or TG15-132) for a specified period.
-
Nox2 Activation: Nox2 is activated by the addition of a potent stimulus such as phorbol 12-myristate 13-acetate (PMA).
-
ROS Detection: ROS production is measured using a chemiluminescent probe, such as luminol or L-012, which emits light upon oxidation by ROS. The luminescence is quantified using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce the ROS signal by 50%, is calculated from the dose-response curve.
Cell-Free Nox2 Activity Assay
Objective: To assess the direct inhibitory effect of compounds on the assembled Nox2 enzymatic complex.
Methodology:
-
Preparation of Cell Membranes: Cell membranes containing the Nox2 catalytic subunit (gp91phox and p22phox) are isolated from a suitable cell line (e.g., differentiated HL-60 cells).
-
Reconstitution of the Nox2 Complex: The cell membranes are incubated with recombinant cytosolic Nox2 subunits (p47phox, p67phox, and Rac1/2) and an activating agent (e.g., GTPγS for Rac) to assemble the active enzyme complex.
-
Inhibitor Incubation: The reconstituted Nox2 complex is incubated with various concentrations of the test inhibitor.
-
Enzyme Activity Measurement: The reaction is initiated by the addition of NADPH. Nox2 activity can be measured by monitoring either:
-
ROS production: Using a fluorescent or chemiluminescent probe (e.g., Amplex Red).
-
NADPH consumption: By measuring the decrease in NADPH absorbance at 340 nm.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: Canonical Nox2 activation signaling pathway.
Caption: Experimental workflow for cell-based ROS assay.
Conclusion
Both GSK2795039 and TG15-132 represent significant advancements in the development of selective Nox2 inhibitors. GSK2795039 is a well-documented, potent, and selective NADPH competitive inhibitor with proven in vivo efficacy in models of inflammation. TG15-132 emerges as a promising novel inhibitor with a potentially distinct mechanism of action, favorable pharmacokinetic properties, particularly its ability to cross the blood-brain barrier, and superior efficacy in downregulating inflammatory markers in a direct comparison with GSK2795039 in one cellular model.
The choice between these inhibitors will depend on the specific research application. GSK2795039's extensive characterization makes it a reliable tool for studying the role of Nox2 in various peripheral inflammatory conditions. TG15-132, with its brain permeability and potent anti-inflammatory effects, holds significant promise for investigating the role of Nox2 in neuroinflammatory and neurodegenerative diseases. Further research, including detailed mechanistic studies and broader in vivo comparisons, will be crucial to fully elucidate the therapeutic potential of both inhibitors.
References
- 1. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NADPH Oxidase NOX2 Defines a New Antagonistic Role for Reactive Oxygen Species and cAMP/PKA in the Regulation of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Novel Compounds on Nox2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory effect of novel chemical entities, such as the hypothetical "Nox2-IN-2," on the NADPH oxidase 2 (Nox2) enzyme. By comparing its potential performance with established inhibitors, researchers can effectively characterize new compounds. This document outlines key experimental protocols, presents comparative data for well-known inhibitors, and visualizes critical pathways and workflows to support rigorous pharmacological validation.
Comparative Inhibitor Performance
The efficacy of a novel Nox2 inhibitor should be benchmarked against existing compounds with known potencies and selectivities. The following table summarizes the inhibitory concentrations (IC50) of several widely used Nox2 inhibitors against various Nox isoforms. A potent and selective inhibitor will exhibit a low IC50 for Nox2 and significantly higher values for other isoforms.
| Inhibitor | Type | Nox2 IC50 | Nox1 IC50 | Nox4 IC50 | Nox5 IC50 | Key Characteristics |
| This compound (Hypothetical) | Small Molecule | To be determined | To be determined | To be determined | To be determined | The goal is high potency and selectivity for Nox2. |
| GSK2795039 | Small Molecule | 0.269 µM[1] | >1000 µM[1] | >1000 µM[1] | >1000 µM[1] | Highly selective for Nox2 over other Nox isoforms.[1] |
| VAS2870 | Small Molecule | ~0.7-2 µM | ~10 µM | ~12.3 µM[2] | High µM range | Pan-Nox inhibitor with relative selectivity for Nox2.[3] |
| gp91ds-tat | Peptide | 0.7 µM[4] | No inhibition[4] | No inhibition[4] | Not reported | Highly specific, targets the p47phox binding site on Nox2.[4] |
| Apocynin | Small Molecule | ~10 µM | Considered a non-specific inhibitor with antioxidant properties. | |||
| GKT137831 | Small Molecule | 1.75 µM | 0.11 µM | 0.14 µM | 0.41 µM | Potent inhibitor of Nox1 and Nox4 with lower potency for Nox2.[4] |
Key Experimental Protocols
Accurate validation of Nox2 inhibition requires robust and reproducible experimental assays. Below are detailed protocols for commonly employed methods to measure Nox2 activity.
Cell-Based Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide by activated cells, a direct product of Nox2 activity.
Principle: Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is a classic method to quantify superoxide production.
Materials:
-
HL-60 (human promyelocytic leukemia) cells
-
Dimethyl sulfoxide (DMSO) for cell differentiation
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Cytochrome c from equine heart
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture HL-60 cells in appropriate media. Induce differentiation into a neutrophil-like phenotype (which expresses high levels of Nox2) by treating with 1.3% DMSO for 5-7 days.
-
Assay Preparation: On the day of the assay, harvest differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of the test inhibitor (e.g., this compound) or control inhibitors (e.g., VAS2870) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add 50 µL of the cell suspension. To each well, add 50 µL of HBSS containing 100 µM cytochrome c. To determine the specificity of superoxide detection, include control wells with 50 U/mL SOD.
-
Stimulation and Measurement: Initiate the reaction by adding 100 µL of HBSS with 200 nM PMA. Immediately measure the absorbance at 550 nm at 1-minute intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of cytochrome c reduction. The SOD-inhibitable portion represents superoxide production. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Free Nox2 Activity Assay (Amplex Red)
This assay measures hydrogen peroxide (H2O2), which is rapidly formed from superoxide, in a reconstituted cell-free system.
Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 to produce the highly fluorescent compound resorufin.
Materials:
-
Membrane fractions from cells expressing Nox2 and p22phox
-
Recombinant cytosolic proteins: p47phox, p67phox, and Rac1 (constitutively active mutant)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
NADPH
-
Assay buffer (e.g., phosphate buffer)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, membrane fractions, and recombinant cytosolic proteins.
-
Inhibitor Addition: Add the test inhibitor (this compound) or control inhibitors at desired concentrations and incubate for 15 minutes at room temperature.
-
Detection Reagents: Add Amplex Red (e.g., 50 µM final concentration) and HRP (e.g., 0.1 U/mL final concentration) to each well.
-
Initiation of Reaction: Start the reaction by adding NADPH (e.g., 100 µM final concentration).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time.
-
Data Analysis: Determine the rate of H2O2 production from the slope of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Nox2 Activation
The activation of Nox2 is a multi-step process involving the assembly of cytosolic and membrane-bound subunits. Understanding this pathway is crucial for identifying potential targets for inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Nox2 Inhibitor Activity Across Diverse Cell Types
A comprehensive analysis of leading Nox2 inhibitors, providing researchers with comparative efficacy data and detailed experimental protocols to guide informed selection for therapeutic and research applications.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (Nox2) is a critical enzyme in the production of reactive oxygen species (ROS), playing a pivotal role in both physiological and pathological processes. Its involvement in immune responses, cellular signaling, and the pathogenesis of numerous diseases has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the activity of several prominent Nox2 inhibitors across various cell types. While the specific compound "Nox2-IN-2" did not yield specific data in the conducted research, this guide focuses on well-characterized inhibitors to provide a valuable resource for the scientific community. The data presented herein, summarized in clear tabular formats, is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Nox2 Signaling Pathway
Nox2 is a multi-subunit enzyme complex. In its inactive state, the catalytic subunit, gp91phox (Nox2), is associated with p22phox in the cell membrane. Upon stimulation, cytosolic subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, translocate to the membrane and assemble with the catalytic core to form the active enzyme. This complex then facilitates the transfer of electrons from NADPH to molecular oxygen, generating superoxide radicals (O2•−).
Comparative Activity of Nox2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected Nox2 inhibitors in different cell types. This data provides a quantitative comparison of their potency.
| Inhibitor | Cell Type | Assay Principle | IC50 (µM) | Reference |
| VAS2870 | Human Neutrophil-like (dHL-60) cells | ROS Production (Amplex Red) | ~10 | [1] |
| Human Neutrophil-like (dHL-60) cells | Oxygen Consumption | ~10 | [1] | |
| Mouse Cardiac Myocytes | ROS Production (DCF) | 20 (used concentration) | [2] | |
| GSK2795039 | Human Neutrophil-like (dHL-60) cells | ROS Production | 0.18 | [3] |
| K562 cells expressing Nox2 | ROS Production | ~0.18 | [4] | |
| Primary Human Neutrophils | ROS Production | 4.87 ± 0.99 | [4] | |
| Primary Mouse Neutrophils | ROS Production | 2.17 ± 1.11 | [4] | |
| Apocynin | Human Pulmonary Microvascular Endothelial Cells (HPMEC) | Superoxide Production | 20 (used concentration) | [5] |
| gp91ds-tat | Cell-free system | Superoxide Production | 0.74 | |
| Cultured Endothelial Cells | Superoxide Production | - | [6] | |
| Celastrol | HEK293 cells expressing Nox2 | ROS Production | 0.59 ± 0.34 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for commonly used assays to determine Nox2 inhibitor activity.
ROS Production Assay in Differentiated HL-60 Cells
This protocol is widely used for screening Nox2 inhibitors in a neutrophil-like cell model.
a. Cell Culture and Differentiation:
-
Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into a neutrophil-like phenotype, cells are treated with 1.3% dimethyl sulfoxide (DMSO) for 5-7 days.
b. Assay Procedure:
-
Differentiated HL-60 (dHL-60) cells are harvested, washed, and resuspended in Hanks' Balanced Salt Solution (HBSS).
-
Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for 30 minutes at 37°C.
-
A ROS-sensitive probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA) or Amplex Red, is added to each well.
-
Nox2 is activated by adding a stimulant, typically phorbol 12-myristate 13-acetate (PMA) at a final concentration of 0.8-1 µM.[2][8]
-
The fluorescence is measured kinetically over 60-90 minutes using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485/528 nm for DCF).
-
IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition of ROS production.
Oxygen Consumption Assay using Seahorse XF Analyzer
This method directly measures the activity of Nox2 by quantifying oxygen consumption during the respiratory burst.
a. Cell Preparation:
-
Differentiated HL-60 cells are prepared as described above.
-
Cells are resuspended in bicarbonate-free RPMI medium.
b. Assay Procedure:
-
2 x 10^4 cells/well are seeded into a Seahorse XF96 cell culture microplate.[9]
-
The plate is centrifuged to adhere the cells to the bottom.
-
The Seahorse XF96 cartridge is loaded with the test inhibitors and PMA in separate injection ports.
-
The assay is initiated, and baseline oxygen consumption rates (OCR) are measured.
-
The inhibitor is injected, and the OCR is monitored.
-
PMA is then injected to stimulate Nox2, and the subsequent increase in OCR is measured.[8]
-
The inhibitory effect is determined by the reduction in the PMA-stimulated OCR in the presence of the inhibitor.
Logical Comparison of Inhibitor Characteristics
The selection of a Nox2 inhibitor often depends on the specific experimental context, including the cell type, desired specificity, and whether the study is in vitro or in vivo.
Conclusion
The effective and specific inhibition of Nox2 holds significant therapeutic promise. This guide provides a comparative overview of the activity of several key Nox2 inhibitors in different cellular contexts. The provided data and detailed experimental protocols offer a valuable resource for researchers aiming to investigate the role of Nox2 in health and disease and to develop novel therapeutic strategies targeting this important enzyme. The lack of specific information on "this compound" highlights the dynamic nature of drug discovery and the importance of relying on well-validated compounds for reproducible scientific research.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of endothelial Nox2 activation by LMH001 protects mice from angiotensin II-induced vascular oxidative stress, hypertension and aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of Nox2-IN-2 and other known Nox2 inhibitors
An in-depth guide for researchers and drug development professionals on the performance of leading Nox2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
The NADPH oxidase 2 (Nox2) enzyme is a critical source of reactive oxygen species (ROS) and a key player in various physiological and pathological processes, including immune response, inflammation, and neurodegeneration. Consequently, the development of potent and selective Nox2 inhibitors is a significant area of therapeutic research. This guide provides a comparative overview of the efficacy of several known Nox2 inhibitors.
Note on "Nox2-IN-2": Extensive searches for a specific inhibitor named "this compound" did not yield any publicly available data. It is possible that this is an internal designation for a compound not yet disclosed in scientific literature. Therefore, this guide will focus on a comparison of other well-characterized Nox2 inhibitors for which experimental data is available.
Nox2 Signaling Pathway
The activation of Nox2 is a multi-step process involving the assembly of cytosolic and membrane-bound subunits. Upon stimulation by various agonists, cytosolic components (p47phox, p67phox, p40phox, and Rac) translocate to the cell membrane to associate with the catalytic core, composed of gp91phox (Nox2) and p22phox. This assembly leads to the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻).
Head-to-Head Comparison of Nox2 Inhibitors in an Ischemic Stroke Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of NADPH oxidase 2 (Nox2) inhibitors in a preclinical model of ischemic stroke. The primary focus is on direct, head-to-head experimental data to facilitate informed decisions in research and development.
Introduction
Ischemic stroke is a leading cause of death and long-term disability, characterized by a complex pathophysiology involving excitotoxicity, inflammation, and oxidative stress. The NADPH oxidase (Nox) family of enzymes, particularly the Nox2 isoform, are major sources of reactive oxygen species (ROS) in the brain following ischemia and reperfusion.[1] Nox2-derived ROS contribute significantly to neuronal damage, blood-brain barrier disruption, and neuroinflammation.[1][2] Consequently, inhibiting Nox2 has emerged as a promising therapeutic strategy to mitigate ischemic brain injury.
This guide focuses on the transient middle cerebral artery occlusion (tMCAO) model in mice, a widely used and clinically relevant model of ischemic stroke. We will compare the efficacy of two prominent Nox inhibitors, VAS2870 (a pan-Nox inhibitor with activity against Nox2) and Apocynin (a widely studied, albeit less specific, Nox inhibitor), based on a key head-to-head preclinical study. Information on other Nox2 inhibitors is also provided, though direct comparative data in the same experimental setting is limited.
Data Presentation: Efficacy of Nox2 Inhibitors in the tMCAO Model
The following tables summarize the key quantitative data from a head-to-head comparison of VAS2870 and Apocynin in a mouse model of tMCAO (1-hour occlusion followed by 24-hour reperfusion). Genetic deletion of Nox4 (Nox4-/-) is included as a benchmark.
Table 1: Effect of Nox2 Inhibitors on Infarct Volume
| Treatment Group | N | Mean Infarct Volume (mm³) ± SEM | Reduction vs. Vehicle |
| Vehicle (Control) | 10 | 82.4 ± 6.4 | - |
| VAS2870 | 8 | 20.7 ± 4.0 | 74.9% |
| Apocynin | 7 | 79.1 ± 7.2 | 4.0% (Not Significant) |
| Nox4-/- (Genetic Control) | 10 | 24.1 ± 3.1 | 70.8% |
Data extracted from Kleinschnitz et al., PLoS Biology, 2010.[3]
Table 2: Effect of Nox2 Inhibitors on Neurological Deficit Scores
| Treatment Group | N | Mean Bederson Score ± SEM (0-4 scale) | Mean Motor Score ± SEM (0-100 scale) |
| Vehicle (Control) | 10 | 2.9 ± 0.2 | 35.0 ± 4.1 |
| VAS2870 | 8 | 1.4 ± 0.3 | 71.3 ± 5.6 |
| Apocynin | 7 | 2.7 ± 0.2 | 39.3 ± 4.8 |
| Nox4-/- (Genetic Control) | 10 | 1.3 ± 0.2 | 74.0 ± 3.8 |
Data extracted from Kleinschnitz et al., PLoS Biology, 2010. A lower Bederson score and a higher Motor score indicate better neurological function.[3]
Other Investigated Nox2 Inhibitors:
While direct head-to-head studies are scarce, other inhibitors have shown promise in ischemic stroke models:
-
Nox2ds-tat: A specific peptide inhibitor that blocks the binding of the p47phox subunit, which is crucial for Nox2 activation. It has shown significant neuroprotective effects in stroke models.[5][6]
Experimental Protocols
The data presented above was generated using the transient middle cerebral artery occlusion (tMCAO) model.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol (Mouse)
This protocol is a synthesized representation of standard tMCAO procedures as described in the literature.
-
Animal Preparation:
-
Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Animals are anesthetized using isoflurane (e.g., 3% for induction, 1.5% for maintenance) in a mixture of N₂O and O₂.
-
Body temperature is maintained at 37.0 ± 0.5°C throughout the surgery using a feedback-controlled heating pad with a rectal probe.
-
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
The ECA is ligated at its distal end and coagulated. A loose suture is placed around the origin of the ECA.
-
A temporary ligature is placed around the CCA.
-
A small incision is made in the ECA stump.
-
A silicon-coated 6-0 nylon monofilament is introduced through the incision into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often verified by a significant drop (>70%) in cerebral blood flow, as measured by Laser Doppler Flowmetry.
-
-
Ischemia and Reperfusion:
-
The filament is left in place for the duration of the ischemia (e.g., 60 minutes).
-
After the occlusion period, the animal is re-anesthetized, and the filament is carefully withdrawn to allow for reperfusion.
-
The ECA stump is then permanently ligated to prevent bleeding.
-
-
Drug Administration:
-
Outcome Assessment (24 hours post-tMCAO):
-
Infarct Volume: Mice are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) tissue represents the infarct area, which is then quantified using image analysis software.
-
Neurological Scoring: Functional deficits are assessed using standardized scoring systems like the Bederson score (evaluating postural and circling behaviors) and a composite motor score (assessing motor function and coordination).
-
Mandatory Visualization
Nox2 Signaling Pathway in Ischemic Stroke
Caption: Nox2 signaling cascade in post-ischemic brain injury.
Experimental Workflow for tMCAO Study
Caption: Experimental workflow for evaluating Nox2 inhibitors.
References
- 1. NADPH OXIDASE IN STROKE AND CEREBROVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NADPH oxidase is neuroprotective after ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of NADPH Oxidases in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
Confirming the Specificity of Nox2-IN-2: A Comparative Guide
For researchers and drug development professionals, establishing the precise target engagement of a novel inhibitor is paramount. This guide provides a framework for confirming the specificity of "Nox2-IN-2," a putative inhibitor of the NADPH Oxidase 2 (Nox2) enzyme. By comparing its performance against other known Nox inhibitors and employing rigorous experimental protocols, investigators can confidently characterize its selectivity profile.
Comparative Inhibitor Performance
A critical step in validating a new inhibitor is to benchmark its potency and selectivity against existing compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely used Nox inhibitors across various Nox isoforms. Data for "this compound" should be generated and inserted to allow for direct comparison.
| Compound | Nox1 IC50 (µM) | Nox2 IC50 (µM) | Nox4 IC50 (µM) | Nox5 IC50 (µM) | Reference |
| This compound | TBD | TBD | TBD | TBD | N/A |
| VAS2870 | ~2.5 - 10 | ~0.7 - 10 | ~2.5 - 10 | >10 | [1][2][3] |
| ML171 | ~0.1 | >10 | ~1.5 | >10 | [2][3] |
| GKT136901 | ~0.2 | >10 | ~0.15 | ~0.2 | [1][4] |
| TG15-132 | Not Reported | 4.5 | Not Reported | Not Reported | [5] |
| M13 | ~0.2 | >10 | ~0.01 | >10 | [2][3] |
| ML090 | ~0.02 | >10 | ~0.02 | ~0.01 | [2][3] |
| gp91ds-tat | No Inhibition | 0.74 | No Inhibition | Not Reported | [6] |
Table 1: Comparative IC50 values of various NADPH Oxidase inhibitors. TBD (To Be Determined) indicates where experimental data for this compound should be placed. Values are approximate and can vary based on the specific assay conditions.
Key Experimental Protocols
To ensure the data generated for this compound is robust and comparable, standardized and rigorous experimental protocols are essential. The following methodologies are recommended for determining the specificity and potential off-target effects.
Cellular ROS Production Assays for Isoform Selectivity
This protocol assesses the ability of an inhibitor to block Reactive Oxygen Species (ROS) production from different Nox isoforms expressed in distinct cellular systems.
Objective: To determine the IC50 of this compound against Nox1, Nox2, Nox4, and Nox5.
Methodology:
-
Cell Lines:
-
Assay Principle:
-
Plate the respective cell lines in 96-well plates.
-
Pre-incubate the cells with a range of concentrations of this compound (and control inhibitors) for a defined period (e.g., 30-60 minutes).
-
Activation:
-
ROS Detection: Immediately after activation, add a ROS-sensitive probe.
-
Superoxide (O₂⁻): Use probes like luminol for chemiluminescence detection or monitor the reduction of cytochrome C spectrophotometrically.[3] Hydropropidine (HPr+) can be used for specific detection of extracellular superoxide.[4][7]
-
Hydrogen Peroxide (H₂O₂): Use fluorescent probes like Amplex Red (in the presence of horseradish peroxidase) or coumarin boronic acid (CBA).[5][7]
-
-
Measure the signal (fluorescence or chemiluminescence) over time using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from unstimulated or vector-transfected cells.
-
Normalize the data to the vehicle control (e.g., DMSO) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each Nox isoform.[8]
-
Cell-Free Assays for Direct Enzyme Inhibition
This protocol determines if the inhibitor acts directly on the enzyme complex, independent of upstream cellular signaling pathways.
Objective: To confirm direct inhibition of the Nox2 enzymatic machinery.
Methodology:
-
Assay Components:
-
Prepare membrane fractions from cells overexpressing the target Nox isoform (e.g., Nox2 from differentiated HL-60 cells). These fractions contain the membrane-bound subunits (Nox2 and p22phox).[1]
-
Use recombinant cytosolic subunits (p47phox, p67phox, and Rac-GTP) to reconstitute the active enzyme complex in vitro.[1]
-
-
Assay Principle:
-
Combine the membrane fractions and recombinant cytosolic components in a reaction buffer.
-
Add different concentrations of this compound.
-
Initiate the reaction by adding the substrate, NADPH.
-
Measure superoxide production using a suitable detection method, such as the cytochrome C reduction assay.
-
-
Data Analysis: Calculate IC50 values as described for the cellular assays. A potent effect in this assay suggests direct interaction with the enzyme complex.
Counterscreening for Off-Target Effects
These assays are crucial to rule out non-specific mechanisms of action that could confound the interpretation of results.
Objective: To ensure that the observed reduction in ROS is not due to general antioxidant properties or cytotoxicity.
Methodology:
-
Xanthine Oxidase (XO) Assay:
-
To test for non-specific antioxidant (ROS-scavenging) activity, generate superoxide in a cell-free system using xanthine oxidase and its substrate, hypoxanthine.[1]
-
Measure ROS levels in the presence and absence of this compound. A specific Nox inhibitor should not significantly affect ROS levels in this assay.
-
-
Cytotoxicity Assay:
-
Treat the cell lines used in the primary assays with the same range of this compound concentrations used for the inhibition studies.
-
After the incubation period, assess cell viability using a standard method, such as measuring cellular ATP levels (e.g., CellTiter-Glo® assay) or a tetrazolium-based (MTT) assay.[9]
-
Significant cytotoxicity at concentrations that inhibit ROS production would suggest a non-specific effect.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in inhibitor validation.
Caption: Nox2 signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nox2-IN-2: A Comparative Guide for a Novel Research Tool
For researchers, scientists, and drug development professionals, the rigorous validation of a new chemical probe is paramount to ensure data integrity and reproducibility. This guide provides a comprehensive comparison of Nox2-IN-2, a novel and potent NADPH oxidase 2 (Nox2) inhibitor, with other established research tools. Experimental data is presented to support its characterization, alongside detailed protocols for key validation assays.
This compound has emerged as a potent inhibitor of Nox2, a critical enzyme in the production of reactive oxygen species (ROS) implicated in a myriad of physiological and pathological processes.[1] This guide will objectively compare the performance of this compound with other widely used Nox2 inhibitors, namely GKT137831 (Setanaxib), GSK2795039, and VAS2870, providing a framework for its validation as a reliable research tool.
Mechanism of Action and Comparative Potency
This compound distinguishes itself by its specific mechanism of action, targeting the protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox. This interaction is a crucial step in the assembly and activation of the Nox2 enzyme complex. This compound exhibits a high binding affinity with a reported Ki of 0.24 μM.[1]
In comparison, other inhibitors function through different mechanisms. For instance, GSK2795039 acts as an NADPH-competitive inhibitor.[2][3][4] The varying mechanisms of action are a key consideration when selecting an inhibitor for a specific research question.
The following table summarizes the quantitative data on the potency of this compound and its counterparts.
| Inhibitor | Target/Mechanism | Potency (IC50/Ki) | Selectivity Profile | Key References |
| This compound | p47phox-p22phox interaction | Ki: 0.24 μM | High selectivity for Nox2 is implied by its specific mechanism, though broad isoform screening data is not yet widely published. | [1] |
| GKT137831 (Setanaxib) | Dual Nox1/Nox4 inhibitor | Nox1 Ki: 110 ± 30 nMNox4 Ki: 140 ± 40 nMNox2 Ki: 1750 ± 700 nM | Preferential for Nox1 and Nox4 over Nox2. | [5][6] |
| GSK2795039 | NADPH-competitive Nox2 inhibitor | pIC50: ~6.0 - 6.6 (in various assays) | Selective for Nox2 over other Nox isoforms, xanthine oxidase, and eNOS. | [2][4] |
| VAS2870 | Pan-Nox inhibitor | Nox2 IC50: ~0.7 μM | Inhibits Nox1, Nox2, and Nox4. | [7][8] |
Nox2 Signaling Pathway and Point of Inhibition
A clear understanding of the Nox2 signaling pathway is essential for interpreting experimental results. The activation of Nox2 is a multi-step process initiated by various stimuli, leading to the assembly of a multi-protein complex at the cell membrane.
Experimental Validation Workflow
The validation of a new inhibitor like this compound requires a systematic approach to characterize its efficacy, selectivity, and mechanism of action. The following workflow outlines the key experimental stages.
Key Experimental Protocols
To ensure the robust validation of this compound, the following key experimental protocols are recommended.
Cell-Free Nox2 Activity Assay (Cytochrome c Reduction)
Objective: To determine the direct inhibitory effect of this compound on Nox2 enzyme activity in a reconstituted cell-free system.
Methodology:
-
Prepare membrane fractions containing the Nox2/p22phox complex from differentiated HL-60 cells or a heterologous expression system.
-
In a 96-well plate, combine the membrane fraction with recombinant cytosolic subunits (p47phox, p67phox, and Rac1).
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding NADPH and cytochrome c.
-
Measure the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm over time using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular ROS Production Assay (Amplex Red)
Objective: To assess the ability of this compound to inhibit ROS production in a cellular context.
Methodology:
-
Culture a suitable cell line expressing Nox2 (e.g., differentiated HL-60 cells or HEK293 cells overexpressing Nox2 components).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulate Nox2 activity with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Add Amplex Red reagent and horseradish peroxidase (HRP) to the cells.
-
Measure the fluorescence of the reaction product, resorufin, using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Determine the IC50 value from the dose-response curve.
Nox Isoform Selectivity Assay
Objective: To evaluate the selectivity of this compound for Nox2 over other Nox isoforms.
Methodology:
-
Utilize a panel of cell lines, each selectively expressing a different Nox isoform (Nox1, Nox3, Nox4, Nox5).
-
Perform cellular ROS production assays (as described above) for each cell line in the presence of varying concentrations of this compound.
-
Determine the IC50 values for each Nox isoform.
-
Compare the IC50 value for Nox2 with those for other isoforms to establish the selectivity profile.
Protein-Protein Interaction Assay (Co-Immunoprecipitation)
Objective: To confirm the mechanism of action of this compound by assessing its effect on the p47phox-p22phox interaction.
Methodology:
-
Treat cells expressing Nox2 components with this compound or a vehicle control, followed by stimulation to induce complex assembly.
-
Lyse the cells and immunoprecipitate p22phox using a specific antibody.
-
Perform Western blotting on the immunoprecipitated samples using an antibody against p47phox.
-
A reduction in the amount of co-immunoprecipitated p47phox in the presence of this compound would confirm its mechanism of disrupting this interaction.
Conclusion
This compound presents a promising new tool for studying the roles of Nox2 in health and disease, primarily due to its potent and specific mechanism of action targeting a key protein-protein interaction. This guide provides a framework for its validation and comparison with other established inhibitors. By following the outlined experimental workflows and protocols, researchers can confidently assess the utility of this compound for their specific research applications and contribute to the generation of robust and reproducible scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Nox2 Inhibitors and Antioxidants for Researchers
An objective comparison of therapeutic agents targeting NADPH Oxidase 2 (Nox2) and related oxidative stress pathways.
In the landscape of oxidative stress research, the NADPH Oxidase 2 (Nox2) enzyme complex is a focal point for therapeutic intervention. As a primary source of reactive oxygen species (ROS), its dysregulation is implicated in a multitude of inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of various compounds designed to inhibit Nox2 or mitigate its downstream effects. While this report was intended to include a comparative study of a compound referred to as "Nox2-IN-2," a thorough review of scientific literature did not yield specific data for a molecule with this designation. Therefore, this guide will focus on a selection of well-characterized Nox2 inhibitors and other relevant antioxidants, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their experimental designs.
The Nox2 Activation Pathway: A Key Target
The Nox2 complex generates superoxide (O₂•⁻) through a controlled multi-subunit assembly. In its resting state, the catalytic core, composed of gp91phox (also known as Nox2) and p22phox, is embedded in the membrane. Activation, typically triggered by stimuli like phorbol 12-myristate 13-acetate (PMA), initiates a signaling cascade that causes the cytosolic regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to translocate and assemble with the membrane-bound core.[1][2] This fully assembled holoenzyme then transfers electrons from NADPH to molecular oxygen, producing superoxide.[1] This intricate assembly process offers multiple targets for inhibitory compounds.
Figure 1. Simplified Nox2 enzyme activation pathway.
Comparative Analysis of Nox2 Inhibitors and Antioxidants
The compounds targeting Nox2-mediated oxidative stress can be broadly categorized into direct Nox2 inhibitors, which interfere with the enzyme's assembly or activity, and general antioxidants, which scavenge ROS or bolster endogenous antioxidant systems. The following table summarizes the key characteristics of several prominent compounds.
| Compound | Class | Mechanism of Action | IC₅₀ (Nox2) | Specificity & Notes |
| GSK2795039 | Small Molecule | Direct inhibitor, competitive with NADPH.[3] | ~0.27 µM[4] | Highly selective for Nox2 over other Nox isoforms (Nox1, 3, 4, 5 IC₅₀ >1000 µM).[4] First small molecule to show in vivo Nox2 inhibition.[3] |
| Apocynin | Small Molecule | Prevents assembly of the Nox2 complex by interfering with the translocation of cytosolic subunits (e.g., p47phox).[1][2] Acts as a prodrug, requiring oxidation by peroxidases to its active dimeric form.[2][5] | ~10 µM[1] | Widely used but debated specificity. May act as a general antioxidant in cells with low peroxidase activity.[1] Its efficacy and mechanism can be cell-type dependent.[1][5] |
| Ebselen | Small Molecule | Interrupts the binding of the p47phox subunit to the p22phox subunit, preventing complex assembly.[6][7] | ~0.5 µM[8] | Potently inhibits Nox1 and Nox2; less effective against other isoforms.[6] Also possesses glutathione peroxidase-like activity, acting as an antioxidant.[6] |
| VAS2870 | Small Molecule | Initially described as a pan-Nox inhibitor.[9] | ~0.7-2.0 µM[10] | Inhibits multiple Nox isoforms (Nox1, Nox2, Nox4).[9][10] Has been noted to have some off-target antioxidant effects and can interfere with certain ROS detection assays.[10] |
| TG15-132 | Small Molecule | Prevents PMA-stimulated oxygen consumption and ROS formation. May involve both direct interaction and transcriptional regulation of Nox2 subunits.[11] | ~4.5 µM[12] | Shows superior potency to apocynin and can modulate the expression of Nox2 subunits and inflammatory cytokines.[11] |
| N-Acetylcysteine (NAC) | General Antioxidant | Acts primarily as a precursor for glutathione (GSH) synthesis, replenishing cellular antioxidant capacity.[13][14] Can also act as a direct ROS scavenger and a disulfide bond-breaking agent.[13][14][15] | N/A | Not a direct Nox2 inhibitor. Its broad antioxidant activity is beneficial in states of significant oxidative stress or GSH depletion.[13][14] |
Experimental Protocols for Inhibitor Evaluation
Assessing the efficacy and specificity of Nox2 inhibitors requires a multi-faceted approach. Below are detailed methodologies for key experiments commonly cited in the literature.
Cellular ROS Production Assay
This assay measures the ability of a compound to inhibit ROS production in a cellular model that expresses Nox2, such as differentiated human promyelocytic leukemia (HL-60) cells.[11][16]
-
Cell Preparation: HL-60 cells are cultured and differentiated into a neutrophil-like phenotype (dHL60), which robustly expresses the Nox2 complex, typically by treatment with all-trans-retinoic acid (ATRA) or DMSO.[11][17]
-
Inhibitor Treatment: Differentiated cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for a specified period.
-
Nox2 Activation: The Nox2 enzyme is activated using a stimulant such as Phorbol 12-myristate 13-acetate (PMA), which triggers the assembly of the complex.[11][17]
-
ROS Detection: ROS (specifically superoxide or its dismutated product, hydrogen peroxide) is measured using fluorescent or luminescent probes. Common probes include:
-
2',7'-dichlorofluorescein diacetate (DCF-DA): Measures general ROS.[17]
-
Hydroethidine (HE) or Hydropropidine (HPr+): More specific for superoxide, with product formation (e.g., 2-hydroxyethidium) often confirmed by HPLC.[12][16]
-
Amplex Red: Detects hydrogen peroxide in the presence of horseradish peroxidase (HRP).[12][16]
-
-
Data Analysis: The signal (e.g., fluorescence intensity) is measured over time using a plate reader. The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
Figure 2. General workflow for a cellular ROS production assay.
Cell-Free Nox2 Activity Assay
To confirm direct inhibition of the enzyme complex, a cell-free reconstituted system is often used. This eliminates confounding cellular factors like membrane permeability or upstream signaling effects.
-
System Components: The assay uses membranes from cells overexpressing the gp91phox and p22phox subunits (e.g., from BHK cells) combined with purified recombinant cytosolic subunits (p47phox, p67phox, p40phox, and Rac).[3]
-
Assay Procedure: The components are mixed in the presence of the test inhibitor. The reaction is initiated by adding an activator (e.g., arachidonic acid) and the substrate, NADPH.[3]
-
Endpoint Measurement: Enzyme activity is measured by either:
-
Data Analysis: The rate of reaction is compared between treated and untreated samples to determine the inhibitory effect.
Isoform Specificity and Off-Target Effects
To be a valuable research tool or therapeutic candidate, an inhibitor should demonstrate high specificity for Nox2.
-
Specificity Assays: The inhibitor is tested against other Nox isoforms (Nox1, Nox4, Nox5) using cellular or cell-free systems specifically expressing each isoform.[3][10]
-
Counter-Screens: The compound is tested for activity against other ROS-producing enzymes like xanthine oxidase or for direct ROS scavenging properties.[3][10] This helps to rule out non-specific antioxidant effects.
Concluding Remarks: Choosing the Right Tool
The selection of an appropriate inhibitor or antioxidant depends critically on the research question.
-
For High Specificity: GSK2795039 stands out as a highly potent and selective tool for probing the specific roles of Nox2 in biological systems, both in vitro and in vivo.[3][4]
-
For Assembly Inhibition: Ebselen offers a mechanism-based approach by targeting subunit interaction, though its dual function as an antioxidant should be considered.[6][7]
-
For General Oxidative Stress: N-Acetylcysteine (NAC) remains a valuable agent for studies where the goal is to broadly reduce oxidative burden or replenish glutathione, rather than inhibit a specific enzymatic source.[13][14]
-
With Caution: Widely used inhibitors like Apocynin and VAS2870 can still be useful but require careful experimental design and validation due to known issues with specificity and potential off-target effects.[1][9][10]
Ultimately, a multi-compound approach, including both a specific inhibitor and a general antioxidant, can provide a more comprehensive understanding of the role of Nox2-mediated ROS in a given physiological or pathological context.
References
- 1. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebselen and congeners inhibit NADPH-oxidase 2 (Nox2)-dependent superoxide generation by interrupting the binding of regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebselen and congeners inhibit NADPH oxidase 2-dependent superoxide generation by interrupting the binding of regulatory subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VAS2870 is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation | bioRxiv [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nox2-IN-2: A Guide to Safe and Compliant Laboratory Practices
For immediate guidance, treat Nox2-IN-2 as a hazardous chemical waste and follow your institution's specific protocols. The following information provides a general framework for the proper disposal of this and similar research compounds, in the absence of a specific Safety Data Sheet (SDS).
Core Principles of Chemical Waste Disposal
The proper disposal of any laboratory chemical, including this compound, hinges on a clear understanding of its potential hazards. Lacking specific data, a conservative approach that assumes the compound is hazardous is mandatory. Key steps include accurate waste identification, proper segregation, secure containment, clear labeling, and designated storage prior to final disposal by qualified personnel.
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline. Always consult and adhere to your institution's specific hazardous waste management plan.
-
Waste Identification and Characterization:
-
Treat all unused this compound, contaminated materials (e.g., pipette tips, gloves, bench paper), and solutions containing the compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety office.
-
-
Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][2][3]
-
If there is a risk of generating aerosols or dust, conduct all handling and disposal procedures within a certified chemical fume hood or biological safety cabinet.[1][2]
-
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Organic Solvents: If this compound is dissolved in a non-halogenated organic solvent, collect it in a designated "Non-Halogenated Organic Solvent Waste" container.[4]
-
Aqueous Solutions: If this compound is in an aqueous solution, collect it in a designated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions containing this compound down the drain unless explicitly approved by your environmental health and safety department.[5]
-
-
Sharps: Any sharps (e.g., needles, contaminated glass) must be disposed of in a puncture-proof sharps container labeled as "Hazardous Chemical Sharps Waste".[1][6]
-
-
Containerization and Labeling:
-
Use only compatible, non-reactive containers for waste collection.[6]
-
All waste containers must be securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name ("this compound"). Include the concentration and the solvent system if applicable. Follow your institution's specific labeling requirements.[6]
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or sewer systems.[5]
-
Key Data and Considerations
While specific quantitative data for this compound is unavailable, the following table summarizes general properties and handling considerations for similar laboratory research inhibitors.
| Parameter | General Guideline / Consideration | Source of Guidance |
| Physical State | Likely a solid (powder) at room temperature. | General knowledge of similar small molecule inhibitors. |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) and potentially in aqueous buffers. | Common practice for in-vitro biological assays. |
| Toxicity | Assume to be toxic. Handle with care to avoid inhalation, ingestion, and skin contact. | Prudent practice for novel research compounds.[7] |
| Stability | Store in a cool, dry, and dark place as recommended for similar compounds.[8] | General chemical storage guidelines. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | General chemical safety principles.[4] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key decision points and procedural steps for the safe disposal of this compound waste in a laboratory setting.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 3. Appendix D: Biosafety Level 2 (BSL2) Requirements | Office of Research [bu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. nswai.org [nswai.org]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Protocols for Handling Nox2-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent chemical compounds like Nox2-IN-2 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, and operational and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions and procedures should always be conducted to determine the appropriate level of personal protection. However, the following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent chemical inhibitors.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2][3][4] | Protects against splashes, aerosols, and accidental contact with the eyes and face. A face shield should be worn in addition to safety goggles when there is a significant splash hazard.[1][4] |
| Hand Protection | Disposable nitrile gloves.[1][3] | Provides a barrier against skin contact. It is recommended to wear two pairs of gloves (double-gloving) for enhanced protection, especially when handling concentrated solutions.[1] Gloves should be changed immediately if contaminated. |
| Body Protection | A fully buttoned lab coat.[1][2][3][4] | Protects skin and personal clothing from contamination. Fire-resistant lab coats are recommended if flammable solvents are in use.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] | Minimizes inhalation of any powders or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary.[4][6] |
| Foot Protection | Closed-toe shoes.[1][4] | Protects feet from spills and falling objects. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous waste container.[7] Never dispose of chemical waste down the drain unless explicitly permitted by institutional guidelines for neutralized and non-hazardous materials.[8]
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and empty vials, should be collected in a separate, clearly labeled hazardous waste container.[7]
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinsing with an appropriate solvent, followed by a thorough wash with detergent and water, is generally recommended. The initial rinsate should be collected as hazardous waste.
-
Waste Pickup: Follow your institution's specific procedures for the collection and disposal of chemical waste. Ensure all waste containers are properly sealed and labeled before pickup.[7]
By adhering to these safety protocols and operational plans, researchers can handle this compound effectively while minimizing risks to themselves and the laboratory environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for any chemicals used in your procedures.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. aise.eu [aise.eu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
